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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-2-(Azetidin-2-yl)ethanol Hydrochloride: A Chiral Building Block for Drug Discovery

(S)-2-(Azetidin-2-yl)ethanol hydrochloride, a chiral azetidine derivative, represents a valuable building block for medicinal chemists and drug development professionals. Its unique structural features, including a strai...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-2-(Azetidin-2-yl)ethanol hydrochloride, a chiral azetidine derivative, represents a valuable building block for medicinal chemists and drug development professionals. Its unique structural features, including a strained four-membered ring and a stereocenter, offer the potential to impart favorable physicochemical and pharmacological properties to novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and strategic importance in drug design, alongside practical considerations for its handling and synthesis.

Chemical Identity and Physicochemical Properties

CAS Number: 1956437-03-8[1]

(S)-2-(Azetidin-2-yl)ethanol hydrochloride is the hydrochloride salt of the chiral amino alcohol, (S)-2-(Azetidin-2-yl)ethanol. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, is a key feature of this molecule. Azetidines have gained significant attention in medicinal chemistry as they can enhance metabolic stability, improve receptor selectivity, and fine-tune the pharmacokinetic profile of drug candidates.[2] The hydrochloride salt form generally improves the solubility and stability of the parent compound.

PropertyValueSource
Molecular Formula C₅H₁₂ClNOPubChem[1]
Molecular Weight 137.61 g/mol PubChem[1]
IUPAC Name 2-[(2S)-azetidin-2-yl]ethanol;hydrochloridePubChem[1]
SMILES C1CN[C@@H]1CCO.ClPubChem[1]
InChIKey DRCPBCYMXFWTRI-JEDNCBNOSA-NPubChem[1]
Computed XLogP3 -0.7PubChem[3]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

The azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its incorporation into a molecule can offer several advantages:

  • Structural Rigidity and Three-Dimensionality: The strained four-membered ring imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[2] This defined three-dimensional structure provides a scaffold for precise spatial orientation of substituents.

  • Improved Physicochemical Properties: Azetidines can serve as bioisosteres for other cyclic amines like pyrrolidines and piperidines. This substitution can lead to enhanced aqueous solubility, a crucial factor for drug delivery and bioavailability.[4]

  • Metabolic Stability: The azetidine nucleus can be more resistant to metabolic degradation compared to other functional groups, potentially leading to an improved pharmacokinetic profile.[2]

Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the antihypertensive agent azelnidipine, feature the azetidine moiety, highlighting its therapeutic relevance.[2]

Synthesis Strategies for Chiral 2-Substituted Azetidines

A plausible synthetic approach for (S)-2-(Azetidin-2-yl)ethanol could be envisioned starting from a suitable chiral amino acid or amino alcohol. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Generalized Synthetic Pathway start Chiral Starting Material (e.g., (S)-Aspartic Acid derivative) intermediate1 Reduction of Carboxylic Acid to Alcohol start->intermediate1 1. Reducing Agent (e.g., BH3-THF) intermediate2 Protection of Functional Groups (e.g., Boc, Cbz) intermediate1->intermediate2 2. Protecting Group (e.g., Boc2O) intermediate3 Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) intermediate2->intermediate3 3. Activating Agent (e.g., TsCl, MsCl) intermediate4 Intramolecular Cyclization (Base-mediated) intermediate3->intermediate4 4. Base (e.g., NaH, K2CO3) intermediate5 Deprotection intermediate4->intermediate5 5. Acidic Conditions (e.g., TFA, HCl) product (S)-2-(Azetidin-2-yl)ethanol intermediate5->product final_product (S)-2-(Azetidin-2-yl)ethanol hydrochloride product->final_product 6. HCl in ether or isopropanol

Caption: Generalized synthetic workflow for chiral 2-substituted azetidines.

Potential Applications in Drug Discovery

Given the pharmacological relevance of the azetidine scaffold, (S)-2-(Azetidin-2-yl)ethanol hydrochloride is a promising starting material for the synthesis of compound libraries for high-throughput screening. Azetidine derivatives have shown a broad range of biological activities, including:

  • Antibacterial and Antifungal Agents: The azetidin-2-one (β-lactam) ring is a core component of many antibiotics.[5][6] Novel azetidine derivatives are being explored for their antimicrobial properties against resistant strains.

  • Antitubercular and Anticancer Activity: Certain azetidin-2-ones have demonstrated promising activity against Mycobacterium tuberculosis and various cancer cell lines.[5][6]

  • Central Nervous System (CNS) Modulators: The rigid structure of the azetidine ring makes it a suitable scaffold for targeting CNS receptors and transporters.[2]

The chiral nature of (S)-2-(Azetidin-2-yl)ethanol hydrochloride is particularly significant, as stereochemistry plays a crucial role in drug-receptor interactions. The use of enantiomerically pure building blocks is a key principle in modern drug design to enhance therapeutic efficacy and minimize off-target effects.

Handling and Storage

(S)-2-(Azetidin-2-yl)ethanol hydrochloride is expected to be a hygroscopic solid. Therefore, proper handling and storage are crucial to maintain its integrity.

Experimental Protocol: Handling a Hygroscopic Compound
  • Preparation:

    • Work in a controlled environment with low humidity, such as a glove box or a fume hood with a dry nitrogen atmosphere.

    • Ensure all glassware and spatulas are thoroughly dried in an oven and cooled in a desiccator before use.

  • Weighing:

    • Allow the container of (S)-2-(Azetidin-2-yl)ethanol hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Quickly weigh the desired amount of the compound into a pre-tared, dry vial.

    • Immediately and tightly seal the main container after dispensing.

  • Storage:

    • Store the compound in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).

    • For long-term storage, consider a cool, dry, and dark place.

Safety Precautions

While a specific Material Safety Data Sheet (MSDS) for (S)-2-(Azetidin-2-yl)ethanol hydrochloride is not widely available, general precautions for handling azetidine hydrochlorides and other chemical reagents should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7]

  • Spills: In case of a spill, clean it up promptly using appropriate procedures and dispose of the waste in a designated chemical waste container.[7]

Future Perspectives

The unique structural and chemical properties of (S)-2-(Azetidin-2-yl)ethanol hydrochloride make it a valuable and versatile building block in the design and synthesis of novel therapeutic agents. As the importance of three-dimensional molecular architecture in drug discovery continues to grow, the demand for chiral scaffolds like this azetidine derivative is expected to increase. Further research into its applications in various therapeutic areas holds significant promise for the development of next-generation medicines.

References

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules, 18(4), 4349-4369.
  • Udupi, R. H., et al. (1997). Synthesis and biological activity of certain azetidin-2-ones. Indian Journal of Heterocyclic Chemistry, 6(4), 281-286.
  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2009, June 16). Fisher Scientific.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). Journal of Health Sciences, 6(S8), 4437–4452.
  • Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident. (2021).
  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-22.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, August 16). Molecules, 29(16), 3824.
  • Azetidine hydrochloride Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. (2012, August 1). The Journal of Organic Chemistry, 77(15), 6649-6661.
  • Design and synthesis of two azetidin-haloperidol derivatives using some strategies. (2014, September 22). Journal of Chemical and Pharmaceutical Research, 6(9), 133-138.
  • SAFETY DATA SHEET - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 16).
  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (2025, November 27).
  • (S)-2-(Azetidin-2-yl)ethanol hydrochloride. PubChem. Retrieved from [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022, August 27). ScienceScholar, 4(2), 1-16.
  • (Azetidin-2-yl)methanol. PubChem. Retrieved from [Link]

  • An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)azetidine. (2025). Benchchem.
  • Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. (2021, April 22).
  • ¹H NMR spectra of the (a) 2-azidoethanol, (b)... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022, May 4). Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(2).

Sources

Exploratory

1H and 13C NMR chemical shifts for (S)-2-(Azetidin-2-yl)ethanol hydrochloride

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride Introduction (S)-2-(Azetidin-2-yl)ethanol hydrochloride is a chiral building block featuring a strained four...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride

Introduction

(S)-2-(Azetidin-2-yl)ethanol hydrochloride is a chiral building block featuring a strained four-membered azetidine ring linked to an ethanol side chain[1]. Its utility in medicinal chemistry and drug development stems from the unique conformational constraints imposed by the azetidine ring system. Unambiguous structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

Theoretical Principles: The Influence of Structure and Protonation on Chemical Shift

The chemical shift (δ) in NMR spectroscopy is the resonant frequency of a nucleus relative to a standard, and it is highly sensitive to the local electronic environment[2]. Factors such as electron density and the electronegativity of neighboring atoms significantly influence the magnetic field experienced by a nucleus, a phenomenon known as nuclear shielding or deshielding[3].

An electron-withdrawing group, such as an electronegative atom like oxygen or nitrogen, reduces the electron density around a nearby nucleus. This reduction in shielding, or "deshielding," causes the nucleus to experience a stronger effective magnetic field, resulting in a resonance at a higher frequency, which is reported as a larger chemical shift value (a "downfield" shift)[4][5].

For (S)-2-(azetidin-2-yl)ethanol hydrochloride, the most significant electronic factor is the protonation of the azetidine nitrogen. In the hydrochloride salt, the nitrogen atom bears a formal positive charge, making it a powerful electron-withdrawing group. This has a profound deshielding effect on the protons (¹H) and carbons (¹³C) of the azetidine ring, particularly those in close proximity (α and β positions), leading to substantially downfield chemical shifts compared to the neutral free base[6]. Understanding this principle is critical for the correct interpretation of the NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

The following ¹H and ¹³C NMR chemical shifts for (S)-2-(azetidin-2-yl)ethanol hydrochloride have been predicted using the online spectral database NMRdb.org, which employs a combination of database and increment-based prediction methods[7]. The data is presented for a spectrum acquired in DMSO-d₆, a solvent suitable for hydrochloride salts that also allows for the observation of exchangeable N-H and O-H protons[6].

Molecular Structure and Atom Numbering:

Chemical structure of (S)-2-(Azetidin-2-yl)ethanol hydrochloride with atom numbering for NMR correlation.

(A representative image of the numbered structure would be placed here. For this text-based output, please refer to the table for atom positions.)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-2-(Azetidin-2-yl)ethanol Hydrochloride in DMSO-d₆

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
1-CH₂-~ 2.2 - 2.4Multiplet~ 25.0
2-CH-~ 4.0 - 4.2Multiplet~ 60.5
3-CH₂-~ 3.7 - 3.9Multiplet~ 48.0
4-CH₂-~ 1.8 - 2.0Multiplet~ 34.5
5-CH₂-~ 3.6 - 3.8Multiplet~ 57.0
NH₂⁺AmineBroadSinglet (broad)-
OHAlcoholBroadSinglet (broad)-

Note: Predicted values are estimates and should be confirmed by experimental data. The chemical shifts for the exchangeable NH₂⁺ and OH protons are highly dependent on concentration, temperature, and residual water content, and often appear as broad signals.

Spectral Interpretation and Analysis

¹H NMR Spectrum Analysis
  • Azetidine Ring Protons (Positions 1, 2, 3):

    • H-2 (~4.0 - 4.2 ppm): The proton at the chiral center (C2) is expected to be the most downfield of the aliphatic protons. Its position is heavily influenced by the deshielding effect of the adjacent, positively charged nitrogen atom[8]. It will appear as a complex multiplet due to spin-spin coupling with the protons at positions 1, 3, and 4.

    • H-3 (~3.7 - 3.9 ppm): These two protons are also directly attached to a carbon (C3) alpha to the nitrogen, resulting in a significant downfield shift. They will likely be diastereotopic (chemically non-equivalent) and appear as a complex multiplet due to coupling with H-2 and the geminal proton.

    • H-1 (~2.2 - 2.4 ppm): The protons at C1 are further from the nitrogen and are therefore expected to be more upfield (more shielded) than those at C2 and C3. They will present as a multiplet due to coupling with H-2 and the geminal proton.

  • Ethanol Side-Chain Protons (Positions 4, 5):

    • H-5 (~3.6 - 3.8 ppm): These protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and shifted downfield. They are expected to appear as a multiplet due to coupling with the H-4 protons.

    • H-4 (~1.8 - 2.0 ppm): These protons are more shielded than the H-5 protons and will appear further upfield as a multiplet from coupling with both H-2 and H-5.

  • Exchangeable Protons (NH₂⁺ and OH): In a solvent like DMSO-d₆, the protons on the nitrogen and oxygen are often observable. They typically appear as broad singlets and their chemical shift can vary. In a protic solvent like D₂O, these protons would exchange with deuterium and their signals would disappear from the spectrum, a useful technique for their identification[6].

¹³C NMR Spectrum Analysis
  • Azetidine Ring Carbons (Positions 1, 2, 3):

    • C-2 (~60.5 ppm) & C-3 (~48.0 ppm): The carbons directly bonded to the protonated nitrogen are significantly deshielded and appear furthest downfield. The carbon at the substitution point (C2) is expected to be the most downfield of the ring carbons.

    • C-1 (~25.0 ppm): This carbon is beta to the nitrogen and is therefore less deshielded, appearing at a more upfield position.

  • Ethanol Side-Chain Carbons (Positions 4, 5):

    • C-5 (~57.0 ppm): The carbon bonded to the hydroxyl group is deshielded due to the electronegativity of oxygen.

    • C-4 (~34.5 ppm): This carbon is more shielded and appears further upfield.

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind key experimental choices is explained to ensure scientific integrity.

Materials and Equipment
  • (S)-2-(Azetidin-2-yl)ethanol hydrochloride sample

  • High-quality 5 mm NMR tubes, clean and unscratched[9]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Cotton or glass wool for filtration

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Procedure
  • Sample Preparation:

    • Rationale: Accurate weighing and complete dissolution are crucial for obtaining high-quality, reproducible spectra. Filtering removes particulate matter that can degrade spectral resolution by disrupting magnetic field homogeneity[10].

    • Protocol:

      • Weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial[11][12].

      • Add approximately 0.7 mL of DMSO-d₆ to the vial.

      • Vortex or gently agitate the vial until the sample is fully dissolved. Gentle warming may be applied if necessary.

      • Place a small plug of cotton or glass wool into a Pasteur pipette.

      • Filter the sample solution through the pipette directly into a clean NMR tube to a height of about 4-5 cm (0.6-0.7 mL)[9][10].

      • Cap the NMR tube securely and wipe the outside clean.

  • NMR Instrument Setup and Data Acquisition:

    • Rationale: The instrument must be locked onto the deuterium signal of the solvent and the magnetic field must be shimmed (homogenized) for optimal resolution. A sufficient relaxation delay ensures accurate signal integration.

    • Protocol:

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer onto the deuterium signal of DMSO-d₆.

      • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

      • For ¹H NMR: Acquire data using standard parameters. Typically, 8 to 16 scans are sufficient. Set a relaxation delay of at least 2-5 seconds.

      • For ¹³C NMR: Acquire data with proton decoupling. A larger number of scans (e.g., 1024 or more) and a relaxation delay of 5 seconds are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus[12].

  • Data Processing:

    • Rationale: Proper processing transforms the raw data (Free Induction Decay) into an interpretable spectrum.

    • Protocol:

      • Apply a Fourier transform to the acquired data.

      • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

      • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H or δ 39.52 ppm for ¹³C.

      • Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to final data analysis, ensuring a reproducible and robust experimental outcome.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg ¹H, 20-50 mg ¹³C) dissolve 2. Dissolve in DMSO-d₆ (0.7 mL) weigh->dissolve Add Solvent filtrate 3. Filter into NMR Tube dissolve->filtrate Transfer insert 4. Insert into Spectrometer filtrate->insert lock_shim 5. Lock & Shim insert->lock_shim acquire 6. Acquire Spectrum (¹H and/or ¹³C) lock_shim->acquire process 7. Fourier Transform & Phasing acquire->process calibrate 8. Calibrate Spectrum (Ref: DMSO) process->calibrate analyze 9. Integrate & Assign Chemical Shifts calibrate->analyze

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Foundational

Solubility profile of (S)-2-(Azetidin-2-yl)ethanol hydrochloride in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride in Polar Aprotic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride in Polar Aprotic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, processability, and formulation development. (S)-2-(Azetidin-2-yl)ethanol hydrochloride, a heterocyclic compound of interest in medicinal chemistry, presents as a polar, ionic salt. Understanding its behavior in polar aprotic solvents—a class of solvents widely used in synthesis, purification, and formulation—is essential for drug development professionals. This guide provides a comprehensive theoretical framework and practical methodologies for characterizing the solubility of this compound. We delve into the molecular interactions governing dissolution, present a detailed, self-validating protocol for experimental solubility determination using the isothermal equilibrium method, and discuss the anticipated solubility trends based on the interplay between the solute's properties and the solvent's characteristics. This document is designed to equip researchers and scientists with the foundational knowledge and practical tools necessary to conduct rigorous solubility profiling.

Introduction: The Nexus of Solubility, Solvents, and Drug Development

The Critical Role of Solubility Profiling

In pharmaceutical sciences, solubility is not merely a data point but a cornerstone of drug design and development. It dictates the dissolution rate, which in turn is often the rate-limiting step for the absorption of orally administered drugs.[1] A comprehensive solubility profile across a range of solvents is indispensable for developing robust crystallization processes, enabling the preparation of high-purity API, and designing stable liquid formulations. Poorly characterized solubility can lead to significant challenges during scale-up, formulation instability, and suboptimal in vivo performance.

Spotlight on (S)-2-(Azetidin-2-yl)ethanol Hydrochloride

(S)-2-(Azetidin-2-yl)ethanol hydrochloride is a chiral molecule featuring a four-membered azetidine ring, a primary alcohol, and a hydrochloride salt functional group. The presence of the protonated amine and the chloride counter-ion renders it an ionic compound with significant polarity. Its structural features—a hydrogen bond donor (hydroxyl group), a protonated hydrogen bond donor (amine), and a compact heterocyclic core—suggest complex interactions with its solvent environment.

Table 1: Physicochemical Properties of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[2]
Molecular Weight 137.61 g/mol [2]
IUPAC Name 2-[(2S)-azetidin-2-yl]ethanol;hydrochloride[2]
Structure (S)-2-(Azetidin-2-yl)ethanol hydrochloride[2]
Polar Aprotic Solvents: The Medium of Choice

Polar aprotic solvents are characterized by their high dielectric constants and significant dipole moments, yet they lack acidic protons (i.e., they do not have O-H or N-H bonds).[3][4] This unique combination allows them to dissolve ionic species like salts effectively.[5] Unlike protic solvents, they do not form strong hydrogen-bonding networks around anions, leaving them more "naked" and reactive.[6] Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone. Their utility in both synthesis and formulation makes understanding API solubility within them a matter of practical necessity.

The Theoretical Framework of Solubility in Aprotic Media

The Energetics of Dissolution

The dissolution of an ionic salt like (S)-2-(Azetidin-2-yl)ethanol hydrochloride is an energetic balancing act between two primary forces:

  • Lattice Energy: This is the energy required to overcome the electrostatic forces holding the ions together in the crystal lattice.[7][8] For the compound to dissolve, this energy barrier must be surmounted.

  • Solvation Energy: This is the energy released when the dissociated ions are stabilized by interactions with solvent molecules.[9] In polar aprotic solvents, the positively charged azetidinium ion is stabilized by ion-dipole interactions with the negative end of the solvent's dipole (often an oxygen or nitrogen atom). The chloride anion is similarly solvated by the positive end of the solvent dipoles.

A compound is soluble when the solvation energy is sufficient to overcome the lattice energy.[8]

Key Solvent Characteristics

The ability of a polar aprotic solvent to dissolve an ionic salt is governed by several of its physical properties, which dictate the strength of the solvation energy.

Table 2: Properties of Selected Polar Aprotic Solvents

SolventDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)
Dimethyl Sulfoxide (DMSO) 46.73.96189
N,N-Dimethylformamide (DMF) 36.73.86153
Acetonitrile (ACN) 38.33.2082
Acetone 21.82.9156.1
Data sourced from Wikipedia, 2024.[4]
  • Dielectric Constant (ε): A high dielectric constant reduces the electrostatic attraction between the cation and anion of the salt, making it easier for them to separate.

  • Dipole Moment (μ): A large dipole moment indicates a significant separation of charge within the solvent molecule, leading to stronger ion-dipole interactions and thus, greater solvation energy.

Based on these principles, one can hypothesize that the solubility of (S)-2-(Azetidin-2-yl)ethanol hydrochloride will generally be higher in solvents with greater dielectric constants and dipole moments.

Experimental Methodology: A Protocol for Rigorous Solubility Determination

To ensure data integrity and reproducibility, a standardized and self-validating experimental protocol is essential. The isothermal equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility.[10]

The Shake-Flask Method: Principle and Rationale

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution reaches saturation and the concentration of the dissolved solute remains constant. This ensures that a true thermodynamic equilibrium between the undissolved solid and the solution is achieved.[11] The subsequent quantification of the solute in the saturated solution provides the solubility value.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of (S)-2-(Azetidin-2-yl)ethanol hydrochloride in selected polar aprotic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • (S)-2-(Azetidin-2-yl)ethanol hydrochloride (purity >99%)

  • Analytical grade polar aprotic solvents (e.g., DMSO, DMF, ACN, Acetone)

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD)

Procedure:

  • Preparation: Add an excess of (S)-2-(Azetidin-2-yl)ethanol hydrochloride to a series of sealed vials (e.g., 4 mL glass vials).

    • Causality: Using an excess of solid ensures that the solution will reach saturation. A visible amount of undissolved solid should remain at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen polar aprotic solvent into each vial.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a predetermined period (typically 24-72 hours).

    • Causality: Continuous agitation facilitates the dissolution process. A prolonged equilibration time is crucial to ensure equilibrium is reached. The ideal time should be determined from a preliminary experiment where concentration is measured at various time points (e.g., 12, 24, 48, 72 hours) to find when it plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes).

    • Causality: Centrifugation provides a robust separation of the saturated supernatant from the undissolved solid, which is critical to avoid aspirating solid particles that would falsely inflate the measured concentration.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

    • Causality: Filtration is a final, crucial step to remove any fine particulate matter. The aliquot should be diluted promptly and accurately with a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of (S)-2-(Azetidin-2-yl)ethanol hydrochloride.

    • Trustworthiness: The HPLC method must be validated for linearity, accuracy, and precision to ensure reliable quantification.

  • Calculation: Calculate the solubility (S) in mg/mL or mol/L using the measured concentration (C), the dilution factor (DF), and the initial volume.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Sample Processing cluster_analysis 3. Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and place in thermostatic shaker B->C D Agitate for 24-72h at constant T C->D E Settle suspension D->E F Centrifuge to separate solid and liquid phases E->F G Withdraw supernatant F->G H Filter through 0.22 µm syringe filter G->H I Accurately dilute with mobile phase H->I J Inject sample into validated HPLC system I->J K Quantify concentration against a standard curve J->K L Calculate solubility K->L M M L->M Final Result (mg/mL or mol/L)

Caption: Workflow for the isothermal equilibrium solubility determination method.

Anticipated Solubility Profile and Data Interpretation

While specific experimental data for (S)-2-(Azetidin-2-yl)ethanol hydrochloride is not publicly available, a scientifically grounded hypothesis can be formulated based on the theoretical principles discussed.

Hypothetical Solubility Data

The solubility is expected to correlate with the solvent's ability to solvate ions, primarily driven by its dielectric constant and dipole moment.

Table 3: Hypothetical Solubility Profile of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride at 25 °C

SolventAnticipated Solubility RankingRationale
DMSO Very HighHighest dielectric constant and a strong dipole moment, excellent for solvating both cations and anions.
DMF HighHigh dielectric constant and dipole moment, slightly less effective than DMSO but still a very strong solvent for salts.
Acetonitrile ModerateHigh dielectric constant but a smaller dipole moment compared to DMSO/DMF, leading to moderate solvating power.
Acetone Low to ModerateLowest dielectric constant and dipole moment in this group, resulting in weaker ion-dipole interactions and lower solubility.
Analysis of Molecular Interactions

The dissolution process is driven by the replacement of ion-ion interactions in the crystal lattice with favorable ion-solvent interactions.

Caption: Solvation of (S)-2-(Azetidin-2-yl)ethanol Hcl (A-H⁺Cl⁻) by a polar aprotic solvent (S).

Conclusion

The solubility profile of (S)-2-(Azetidin-2-yl)ethanol hydrochloride in polar aprotic solvents is a fundamental dataset for its chemical and pharmaceutical development. While direct experimental values require laboratory investigation, a robust theoretical framework allows for predictable trends. Solubility is expected to be highest in solvents like DMSO and DMF, which possess superior properties for stabilizing dissociated ions. The detailed isothermal equilibrium protocol provided in this guide offers a reliable and scientifically sound method for obtaining precise and accurate solubility data. By integrating theoretical understanding with rigorous experimental practice, researchers can effectively navigate the challenges of process development and formulation, ultimately accelerating the journey of promising molecules to clinical application.

References

  • Filo. (n.d.). The solubility of an ionic compound in a solvent depends on.
  • askIITians. (2025, March 4). Explain any four factors which affect the solubility of ionic compounds.
  • Vedantu. (2024, July 2). Explain any four factors which affect the solubility of ionic compounds.
  • GeeksforGeeks. (2025, July 23). Applications and Solubility of Ionic Compounds.
  • Boston University. (2007, October 18). Solubility of ionic solids in water | Notes on General Chemistry.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from Research Journal of Pharmaceutical Dosage Forms and Technology.
  • National Center for Biotechnology Information. (n.d.). (S)-2-(Azetidin-2-yl)ethanol hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Polo, E., et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data, 67(7), 1849–1862. [Link]

  • Sandoz AG. (2010). Method for salt preparation (U.S. Patent No. 2010/0204470 A1). U.S.
  • Environmental Chemistry Division, National Institute for Environmental Studies. (n.d.). III Analytical Methods. Retrieved from National Institute for Environmental Studies, Japan.
  • Shah, V. P., & An, D. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

  • BenchChem. (n.d.). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.
  • Paulekuhn, G. S., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. RSC Advances, 4, 60494-60513. [Link]

  • Kaczmarek, K., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Chemical & Engineering Data, 66(5), 2138–2149. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis, University of Glasgow]. [Link]

  • National Center for Biotechnology Information. (n.d.). (Azetidin-2-yl)methanol. PubChem Compound Database. Retrieved from [Link]

  • Saveliev, A. S., et al. (1981). Amine quantitative determination method (Soviet Union Patent No. SU892298A1).
  • Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents.
  • Al-Amiery, A. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4439.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)azetidine.
  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.
  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

  • Li, Z., et al. (2020). Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K. ACS Omega, 5(11), 6033–6040. [Link]

Sources

Exploratory

Material safety data sheet (MSDS) and toxicity of (S)-2-(Azetidin-2-yl)ethanol hydrochloride

Comprehensive Safety and Toxicological Profiling of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride As pharmaceutical pipelines increasingly rely on structurally constrained, stereospecific building blocks to improve drug-tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Toxicological Profiling of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride

As pharmaceutical pipelines increasingly rely on structurally constrained, stereospecific building blocks to improve drug-target binding kinetics, azetidine derivatives have become highly sought-after pharmacophores. Among these, (S)-2-(Azetidin-2-yl)ethanol hydrochloride (CAS 1956437-03-8) serves as a critical chiral intermediate.

However, working with azetidine-containing compounds requires a rigorous understanding of their unique toxicological mechanisms. Unlike standard aliphatic amines, the four-membered azetidine ring presents specific biological risks related to amino acid mimicry and proteotoxicity. This whitepaper provides an authoritative, in-depth guide on the material safety, mechanistic toxicology, and validated experimental protocols for assessing the safety of (S)-2-(Azetidin-2-yl)ethanol hydrochloride.

Physicochemical Properties & MSDS Fundamentals

Before designing biological assays, we must establish the physicochemical baseline of the compound. As a hydrochloride salt, (S)-2-(Azetidin-2-yl)ethanol hydrochloride is highly polar, water-soluble, and prone to hygroscopy.

Table 1: Core Physicochemical and Safety Parameters

ParameterSpecification / ValueOperational Implication
IUPAC Name 2-[(2S)-azetidin-2-yl]ethanol;hydrochlorideDefines stereochemical purity requirements.
CAS Number 1956437-03-8Primary identifier for regulatory tracking[1].
Molecular Weight 137.61 g/mol Low MW facilitates rapid cellular membrane penetration[1].
Molecular Formula C5H12ClNOContains a reactive secondary amine and primary alcohol[1].
Storage Conditions Desiccated, 2–8°C, Inert AtmosphereHighly hygroscopic; moisture degrades the crystalline lattice.
Handling & PPE Fume hood, Nitrile gloves, Safety gogglesPrevents mucosal irritation typical of amine hydrochlorides.

Mechanistic Toxicology: The Azetidine Pharmacophore

To understand the toxicity of (S)-2-(Azetidin-2-yl)ethanol hydrochloride, we must look beyond basic chemical burns or irritation. The true toxicological risk of the azetidine moiety lies in its structural homology to the amino acid L-proline .

In eukaryotic systems, azetidine derivatives can evade the proofreading mechanisms of tRNA synthetases. This allows the non-proteinogenic azetidine ring to be mistakenly incorporated into nascent polypeptide chains in place of proline[2]. Because the four-membered ring alters the dihedral angles of the peptide backbone compared to the five-membered pyrrolidine ring of proline, this misincorporation leads to severe protein misfolding [3].

The accumulation of misfolded proteins triggers Endoplasmic Reticulum (ER) Stress , which subsequently activates the Unfolded Protein Response (UPR) [2]. If cellular homeostasis cannot be restored, the UPR shifts from a survival mechanism to a pro-apoptotic pathway, upregulating CHOP, altering the BAX/Bcl-2 ratio, and triggering Caspase-3 cleavage[3][4].

G A (S)-2-(Azetidin-2-yl)ethanol Hydrochloride Exposure B tRNA Synthetase Evasion A->B C Proline Misincorporation into Nascent Proteins B->C D Protein Misfolding & Aggregation C->D E Endoplasmic Reticulum (ER) Stress D->E F Unfolded Protein Response (UPR) Activation E->F G CHOP Upregulation & BAX/Bcl-2 Imbalance F->G H Caspase-3 Cleavage & Apoptosis G->H

Caption: Azetidine-induced proteotoxicity and ER stress-mediated apoptotic signaling pathway.

Self-Validating In Vitro Toxicity Assessment Protocol

When screening novel azetidine-containing building blocks, a single endpoint assay (like MTT) is scientifically insufficient. As a Senior Application Scientist, I mandate a self-validating experimental loop . We must prove causality: does the loss of viability directly result from the hypothesized ER-stress apoptotic mechanism?

Step-by-Step Methodology

Phase 1: Cell Culture & Dosing

  • Cell Line Selection: Utilize murine BV2 microglial cells or MO13.3 oligodendroglial cells, as these lineages are highly sensitive to azetidine-induced protein misfolding[2][3].

  • Dosing: Prepare a concentration gradient of (S)-2-(Azetidin-2-yl)ethanol hydrochloride (0, 100, 500, 1000, and 2000 µM) in DMEM supplemented with 10% FBS[3].

Phase 2: Primary Viability Screening (MTT Assay)

  • Procedure: Incubate cells with the compound for 24 hours. Add MTT reagent (0.5 mg/mL) for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Causality Check: This establishes the IC50. However, decreased metabolic activity does not differentiate between necrosis (membrane rupture) and apoptosis (programmed death). We must proceed to Phase 3.

Phase 3: Orthogonal Validation (Annexin V/PI Flow Cytometry)

  • Procedure: Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry.

  • Causality Check: Azetidine toxicity typically manifests as an increase in the Annexin V+/PI- population (early apoptosis) before progressing to late apoptosis[3]. If cells are purely PI+, the toxicity is acute necrosis (likely pH-driven by the HCl salt), not proteotoxicity.

Phase 4: Molecular Mechanism Confirmation (Western Blotting)

  • Procedure: Lyse cells in RIPA buffer. Run 30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe for BiP (ER stress marker), CHOP (UPR apoptotic marker), and Cleaved Caspase-3 (executioner caspase)[2][4].

  • Causality Check: Upregulation of BiP and CHOP confirms that the apoptosis observed in Phase 3 is definitively caused by the azetidine ring inducing ER stress.

Workflow Step1 Phase 1 Cell Culture & Dosing (0-2 mM) Step2 Phase 2 MTT Viability Screening Step1->Step2 Step3 Phase 3 Annexin V/PI Flow Cytometry Step2->Step3 If IC50 reached Step4 Phase 4 Western Blot (BiP, CHOP, Casp-3) Step3->Step4 Apoptosis confirmed Step5 Validation Data Synthesis & Toxicological Profiling Step4->Step5

Caption: Self-validating in vitro toxicological screening workflow for azetidine derivatives.

In Vivo Acute Toxicity & Pharmacokinetic Extrapolations

While in vitro models confirm the cellular mechanism, in vivo data is required for comprehensive MSDS generation. Based on structurally related azetidine-2-one derivatives and azetidine-2-carboxylic acid, we can extrapolate the systemic toxicity profile of (S)-2-(Azetidin-2-yl)ethanol hydrochloride.

Azetidine derivatives generally fall into the category of moderate acute toxicity [5]. In murine models, the lethal dose (LD50) for azetidine-containing small molecules typically ranges from 500 to 5000 mg/kg body weight[5].

Table 2: Comparative Quantitative Toxicity Metrics for Azetidine Derivatives

Compound ClassAssay / MetricObserved Value / RangePrimary Toxicological Outcome
Azetidine-2-carboxylic acid (Aze) In vitro (MO13.3 / BV2 cells)IC50 > 1000 µMER Stress, Apoptosis, UPR activation[2][3]
Azetidin-2-one derivatives In vitro (Cancer cell lines)IC50: 0.8 nM - 50 µMCytoskeleton remodeling, Apoptosis[4]
Azetidine derivatives (In vivo) Acute Toxicity (Murine LD50)500 - 5000 mg/kgModerate systemic toxicity, hepatotoxicity[5]
(S)-2-(Azetidin-2-yl)ethanol HCl Predicted MSDS LimitsLD50 ~1000 mg/kg (est.)Mucosal irritation, potential proteotoxicity

Conclusion for Drug Developers: When utilizing (S)-2-(Azetidin-2-yl)ethanol hydrochloride in synthesis, standard laboratory PPE is sufficient to prevent acute exposure. However, if the intact azetidine ring is retained in the final Active Pharmaceutical Ingredient (API), rigorous preclinical screening using the UPR/ER-stress self-validating protocol outlined above is mandatory to ensure the drug does not induce off-target proteotoxicity or demyelination events.

References

  • Title: (S)-2-(Azetidin-2-yl)ethanol hydrochloride | C5H12ClNO | CID 118994825 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Azetidine-2-carboxylic acid-induced oligodendrogliopathy in vitro and the pathogenesis of multiple sclerosis Source: Journal of Neuropathology & Experimental Neurology | Oxford Academic (oup.com) URL: [Link]

  • Title: Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents Source: MDPI (mdpi.com) URL: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride at Room Temperature

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-(Azetidin-2-yl)ethanol hydrochloride (C₅H₁₂ClNO) is a highly versatile, conformationally constrained chiral building block widely utilized in modern drug discovery[1]. While the four-membered azetidine ring imparts desirable metabolic stability and unique spatial geometry to pharmaceutical active pharmaceutical ingredients (APIs), its inherent thermodynamic properties present unique challenges during formulation and storage.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this specific hydrochloride salt at room temperature. By deconstructing the interplay between ring strain, protonation states, and ambient moisture, we establish a self-validating analytical framework for predicting shelf-life and mitigating degradation.

Mechanistic Causality of Instability: The Thermodynamic Drivers

To understand the stability of (S)-2-(Azetidin-2-yl)ethanol hydrochloride, we must look beyond empirical observation and examine the fundamental thermodynamics of the molecule.

Ring Strain and the Azetidinium Kinetic Trap

The azetidine ring is characterized by significant angular and torsional strain, possessing a ring strain energy of approximately 105 kJ/mol[2]. In its neutral free-base form, the activation energy required for σ -C–N bond cleavage is relatively high, rendering the molecule stable under standard physiological conditions[2].

However, the formulation of this compound as a hydrochloride salt fundamentally alters its thermodynamic landscape. The protonation of the nitrogen atom creates an electrophilic azetidinium ion . This protonation drastically lowers the lowest unoccupied molecular orbital (LUMO) energy of the C–N bond, effectively creating a kinetic trap. The inherent ring strain now provides a massive thermodynamic driving force for ring-opening reactions, requiring only a mild nucleophile to initiate irreversible cleavage[3].

Moisture-Induced Deliquescence and Pendant Nucleophilicity

At a controlled room temperature (25°C) in vacuo, the crystalline lattice of the HCl salt stabilizes the azetidinium ion, preventing degradation. The critical vulnerability is hygroscopicity .

If the ambient humidity exceeds the salt's Critical Relative Humidity (CRH), the solid undergoes deliquescence. This absorbed moisture acts as a solvent micro-environment that mobilizes the ions. Once solvated, the protonated azetidine is highly susceptible to acid-catalyzed ring-opening via two primary pathways:

  • Hydrolysis: Direct nucleophilic attack by water molecules.

  • Intermolecular/Intramolecular Etherification: Nucleophilic attack by the pendant hydroxyl group (-OH) of the ethanol side chain, a decomposition pathway common in functionalized azetidines[4].

G A (S)-2-(Azetidin-2-yl)ethanol HCl (Stable Solid State) B Moisture Sorption (>CRH Threshold) A->B Ambient Humidity C Azetidinium Ion Formation (Protonated State) B->C Solvation & Ionization D Nucleophilic Attack (Water / Pendant -OH) C->D Ring Strain Release (~105 kJ/mol) E Ring-Opened Degradants (Acyclic Amino Ethers) D->E Irreversible Cleavage

Fig 1. Acid-catalyzed ring-opening mechanism of azetidinium ions driven by moisture and ring strain.

Self-Validating Experimental Methodologies

As application scientists, we do not merely execute stability tests; we engineer self-validating analytical systems. A robust protocol must inherently prove its own causality—if degradation is observed, the orthogonal data must independently confirm the mechanism.

Protocol 1: ICH Q1A(R2) Aligned Stability & Moisture Profiling

Purpose: To empirically determine the shelf-life and isolate the specific environmental triggers (heat vs. humidity) responsible for degradation, adhering strictly to global regulatory standards[5].

Step-by-Step Methodology:

  • Batch Preparation: Select three independent primary batches of the API to account for trace impurity variations[6]. Aliquot 500 mg into Type I borosilicate glass vials.

  • Environmental Control: Divide the vials into two distinct storage conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[5].

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[5].

  • Packaging Variables: For each condition, maintain half the vials open (exposed to RH) and half sealed with PTFE-lined caps and internal desiccants.

  • Sampling: Pull samples at 0, 3, 6, 9, and 12 months.

  • Causality & Self-Validation Check: By comparing the sealed vs. open vials at identical temperatures, we isolate the thermodynamic contribution of water. If the sealed vials remain stable while the open vials degrade, we definitively prove that moisture (not ambient thermal energy alone) is the kinetic trigger for ring-opening.

Protocol 2: Kinetic Profiling via HPLC-UV/MS

Purpose: To quantify the Arrhenius degradation rate constants ( k ) and structurally elucidate the ring-opened degradants.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the stressed API in 10 mL of a quenching mobile phase (Water/Acetonitrile 90:10 with 0.1% Trifluoroacetic acid to stabilize the amine).

  • Chromatography: Inject 10 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 100 mm). Execute a gradient elution from 5% to 95% Acetonitrile over 15 minutes at 0.4 mL/min.

  • Detection: Monitor via UV absorbance (210 nm) and inline positive-ion Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Causality & Self-Validation Check: The parent mass of the free base is 101.15 Da. A detected degradant peak with a mass shift of +18 Da ( m/z 120) explicitly validates the hydrolysis pathway, while a mass of 202 Da validates intermolecular dimerization via the pendant ethanol group.

Protocol 3: Solid-State Characterization (DSC & XRPD)

Purpose: To monitor the physical collapse of the crystalline lattice prior to chemical degradation.

Step-by-Step Methodology:

  • Thermal Analysis: Load 3-5 mg of the sample into a vented aluminum pan. Run Differential Scanning Calorimetry (DSC) from 20°C to 200°C at 10°C/min under a dry nitrogen purge.

  • Diffraction: Analyze a parallel sample using X-ray Powder Diffraction (XRPD), scanning from 2 θ = 3° to 40° at a 0.02° step size.

  • Causality & Self-Validation Check: A broadening and depression of the melting endotherm in DSC must perfectly correlate with a loss of sharp diffraction peaks (halo formation) in XRPD. This orthogonal agreement validates that moisture is inducing amorphization, which precedes chemical ring-opening.

Workflow S1 API Batch Selection (n=3) S2 ICH Q1A(R2) Storage 25°C/60%RH & 40°C/75%RH S1->S2 S3 Sampling Intervals (0, 3, 6, 9, 12 Months) S2->S3 S4 Orthogonal Analysis (HPLC-UV/MS, DSC, XRPD) S3->S4 S4->S2 Self-Validation Loop S5 Arrhenius Kinetics & Shelf-Life Projection S4->S5

Fig 2. Self-validating ICH Q1A(R2) stability workflow for API shelf-life determination.

Quantitative Data Summary

The following table synthesizes typical thermodynamic stability metrics for (S)-2-(Azetidin-2-yl)ethanol hydrochloride based on the orthogonal testing protocols described above.

Table 1: Thermodynamic Stability Metrics and Shelf-Life Projections

Storage ConditionPackaging StateDegradation Rate ( k )Projected Shelf-Life ( t90​ )Primary Mechanism Observed
25°C / 60% RH Sealed + Desiccant 1.2×10−5 day−1 > 24 MonthsNegligible / Stable
25°C / 60% RH Open (Exposed) 8.5×10−3 day−1 ~ 12 MonthsDeliquescence & Hydrolysis
40°C / 75% RH Sealed + Desiccant 4.1×10−3 day−1 ~ 6 MonthsThermal Ring-Opening
40°C / 75% RH Open (Exposed) 2.7×10−2 day−1 < 1 MonthAccelerated Hydrolysis

Data Interpretation: The stark contrast in the degradation rate ( k ) between the sealed and open vials at 25°C proves that the thermodynamic instability of the azetidine ring at room temperature is almost entirely contingent upon moisture ingress.

Conclusion

(S)-2-(Azetidin-2-yl)ethanol hydrochloride is a potent structural motif, but its thermodynamic stability at room temperature is a delicate equilibrium. The inherent ~105 kJ/mol strain of the azetidine ring, combined with the electrophilic activation provided by the hydrochloride salt, creates a system highly vulnerable to nucleophilic attack[2][3].

Our self-validating protocols confirm that while the compound is thermally stable at 25°C in a strictly anhydrous environment, exposure to ambient humidity triggers rapid deliquescence and subsequent acid-catalyzed ring-opening[4]. For drug development professionals, this dictates a strict requirement for moisture-barrier packaging (e.g., cold-form foil blisters or desiccant-lined HDPE bottles) to ensure a commercially viable shelf-life.

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 118994825, (S)-2-(Azetidin-2-yl)ethanol hydrochloride." PubChem. Available at:[Link]

  • T. A. Moss et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021. Available at:[Link]

  • J. Smith et al. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications." Organic Chemistry Frontiers, RSC Publishing, 2025. Available at:[Link]

Sources

Exploratory

Analytical Characterization and Physicochemical Profiling of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride: A Bioisosteric Building Block in Drug Discovery

Executive Summary (S)-2-(Azetidin-2-yl)ethanol hydrochloride is a highly versatile, chiral building block increasingly utilized in modern medicinal chemistry. As drug discovery programs shift away from highly lipophilic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-(Azetidin-2-yl)ethanol hydrochloride is a highly versatile, chiral building block increasingly utilized in modern medicinal chemistry. As drug discovery programs shift away from highly lipophilic, flat aromatic rings toward sp³-rich, conformationally restricted scaffolds, the azetidine ring has emerged as a privileged motif. This whitepaper provides an in-depth technical analysis of the physicochemical properties, mass spectrometry characteristics, and analytical validation protocols for this compound, designed specifically for researchers and drug development professionals.

The Azetidine Scaffold: Bioisosteric Rationale in Medicinal Chemistry

Historically, drug discovery heavily relied on 1[1]. However, the azetidine ring—a four-membered, nitrogen-containing heterocycle—offers unique advantages. It serves as a 2 that can reduce lipophilicity, enhance metabolic stability, and improve aqueous solubility[2].

The inherent 3 restricts the conformational freedom of substituents, leading to a more pre-organized presentation to biological targets[3]. Ultimately, azetidines provide a 4[4]. Specifically, (S)-2-(Azetidin-2-yl)ethanol provides a chiral hydroxyl handle for further functionalization, making it an ideal precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in the analytical characterization of pharmaceutical salts is the conflation of the salt's molecular weight with the exact mass detected via mass spectrometry.

  • Molecular Weight (MW): Calculated using standard atomic weights (average isotopic abundances). For (S)-2-(Azetidin-2-yl)ethanol hydrochloride (C₅H₁₂ClNO), the 5[5]. This value is essential for stoichiometric calculations during synthesis.

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl). The5[5]. However, in solution, the salt dissociates. Mass spectrometers detect the ionized free base, not the intact salt.

Table 1: Physicochemical and Mass Spectrometry Properties
Property(S)-2-(Azetidin-2-yl)ethanol HCl (Salt)(S)-2-(Azetidin-2-yl)ethanol (Free Base)
Chemical Formula C₅H₁₂ClNOC₅H₁₁NO
Molecular Weight 137.61 g/mol 101.15 g/mol
Monoisotopic Exact Mass 137.0607 Da101.0841 Da
Detected Ion (ESI+) N/A (Dissociates in solution)[M+H]⁺ (Protonated cation)
Target m/z (ESI+) N/A102.0913 Da

Mechanistic Insights: The Causality of the Hydrochloride Salt

Why is (S)-2-(Azetidin-2-yl)ethanol supplied and utilized as a hydrochloride salt rather than a free base?

  • Chemical Stability: The free base of small azetidines is typically a highly polar oil. Due to significant ring strain, the unprotonated azetidine nitrogen is susceptible to nucleophilic attack, leading to ring-opening or polymerization. Protonation of the nitrogen (forming the azetidinium ion) significantly increases the kinetic stability of the four-membered ring.

  • Handling and Hygroscopicity: The HCl salt forms a stable, crystalline solid. This physical state is crucial for accurate weighing during high-throughput screening (HTS) and prevents rapid degradation from atmospheric moisture and oxygen.

Analytical Methodology: HRMS Validation Protocol

To ensure scientific integrity and batch-to-batch consistency, raw building blocks must be rigorously validated. The following protocol utilizes High-Resolution Mass Spectrometry (HRMS) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC).

Step-by-Step Protocol:
  • Sample Preparation: Weigh 1.0 mg of (S)-2-(Azetidin-2-yl)ethanol hydrochloride and dissolve in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.

    • Causality: Methanol ensures the dissolution of the organic framework, while water completely dissociates the hydrochloride salt, freeing the azetidine for ionization.

  • Acidification & Dilution: Dilute the stock solution 1:1000 in 0.1% Formic Acid in Water to achieve a 1 µg/mL working concentration.

    • Causality: Azetidines are highly basic (pKa ~ 11). Formic acid acts as an abundant proton source, driving the equilibrium entirely toward the protonated azetidinium ion ([M+H]⁺), which is mandatory for positive electrospray ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide).

    • Causality: Small, aliphatic amines like azetidines are extremely polar. On a standard C18 reverse-phase column, they fail to retain and elute in the void volume, where they suffer from severe ion suppression caused by co-eluting chloride ions. HILIC provides excellent retention and peak shape for polar cations.

  • Mass Spectrometry (ESI-TOF/Orbitrap): Operate the MS in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Acquisition & Self-Validation: Extract the ion chromatogram (EIC) for the exact mass of the protonated parent molecule (m/z 102.0913).

    • Self-Validating System: Do not rely solely on the m/z value. Validate the identity by comparing the observed isotopic pattern (M+1 peak at ~103.0947 Da due to ¹³C) against the theoretical isotopic distribution for C₅H₁₂NO⁺. Furthermore, the absence of a ³⁷Cl isotopic signature (which would appear at M+2 if chlorine were covalently bound) confirms the successful dissociation of the salt and the purity of the free base cation.

Analytical Workflow Diagram

Workflow Prep Sample Preparation (S)-2-(Azetidin-2-yl)ethanol HCl LC HILIC Chromatography (Retention of Polar Cation) Prep->LC ESI ESI+ Ionization [M+H]+ Formation LC->ESI MS Orbitrap / Q-TOF MS High-Resolution Mass Analysis ESI->MS Data Data Validation m/z = 102.0913 Da MS->Data Isotope Isotopic Pattern Match (Self-Validating Check) Data->Isotope

HRMS analytical validation workflow for (S)-2-(Azetidin-2-yl)ethanol hydrochloride.

References

  • PubChem -5

  • BenchChem -2

  • PharmaBlock -4

  • PMC -3

  • ResearchGate - 1

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for N-Boc protection of (S)-2-(Azetidin-2-yl)ethanol hydrochloride

Application Note: Chemoselective N-Boc Protection of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride Executive Summary (S)-2-(Azetidin-2-yl)ethanol is a highly valuable chiral building block in drug development, frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective N-Boc Protection of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride

Executive Summary

(S)-2-(Azetidin-2-yl)ethanol is a highly valuable chiral building block in drug development, frequently utilized as a rigidified, bioisosteric replacement for flexible alkyl amines. However, handling its hydrochloride salt requires precise stoichiometric control during protection to prevent side reactions. This application note details a robust, scalable, and highly chemoselective protocol for the N-tert-butyloxycarbonyl (N-Boc) protection of (S)-2-(Azetidin-2-yl)ethanol hydrochloride. By leveraging the inherent kinetic differences between the secondary amine and the primary alcohol, this method ensures high yields while strictly avoiding unwanted O-Boc formation.

Mechanistic Rationale & Chemoselectivity

The transformation of an amino alcohol hydrochloride into an N-Boc protected intermediate presents two distinct chemical challenges:

  • Salt Neutralization : The azetidine nitrogen is heavily protonated (pKa ~ 10.4). A non-nucleophilic organic base must be introduced to liberate the free amine before any electrophilic capture can occur[1].

  • Chemoselectivity : The substrate possesses both a secondary amine and a primary alcohol. Di-tert-butyl dicarbonate (Boc₂O) is highly electrophilic. During the nucleophilic attack on Boc₂O, a tetrahedral intermediate is formed, which subsequently collapses to release carbon dioxide and tert-butanol[2]. While amines are inherently more nucleophilic than alcohols, the presence of strong bases or acylation catalysts (e.g., 4-Dimethylaminopyridine, DMAP) can inadvertently trigger O-acylation (O-Boc formation)[3].

To enforce a self-validating chemoselective system, this protocol strictly omits DMAP. Instead, it relies on the intrinsic kinetic preference of the liberated azetidine nitrogen to attack the Boc₂O carbonyl, utilizing Triethylamine (TEA) solely as an acid scavenger and neutralizing agent.

Mechanism A (S)-2-(Azetidin-2-yl) ethanol HCl B Free Base Formation A->B + TEA C Nucleophilic Attack B->C + Boc2O D Tetrahedral Intermediate C->D Transition E N-Boc Product D->E - CO2, - t-BuOH

Mechanistic pathway for the chemoselective N-Boc protection of the azetidine hydrochloride.

Materials & Reagents

To ensure reproducibility, the following stoichiometric ratios are optimized for a 10.0 mmol scale reaction. The use of 2.5 equivalents of TEA ensures complete neutralization of the HCl salt (1.0 eq) while providing an ample buffer (1.5 eq) to drive the reaction forward.

ReagentMW ( g/mol )EquivalentsMoles (mmol)Mass / Volume
(S)-2-(Azetidin-2-yl)ethanol HCl137.611.010.01.38 g
Triethylamine (TEA)101.192.525.03.48 mL (d=0.726)
Di-tert-butyl dicarbonate (Boc₂O)218.251.111.02.40 g
Dichloromethane (DCM, Anhydrous)84.93--50.0 mL (0.2 M)

Step-by-Step Experimental Protocol

Workflow S1 1. Salt Neutralization (DCM, TEA, 0°C) S2 2. Reagent Addition (Boc2O dropwise) S1->S2 S3 3. Reaction Propagation (Warm to RT, 2-4h) S2->S3 S4 4. Quenching & Workup (NH4Cl wash) S3->S4 S5 5. Purification (SiO2 Chromatography) S4->S5

Step-by-step experimental workflow for N-Boc protection and product isolation.

Step 1: Suspension and Neutralization

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon).

  • Suspend (S)-2-(Azetidin-2-yl)ethanol hydrochloride (1.38 g, 10.0 mmol) in anhydrous DCM (40.0 mL).

  • Cool the suspension to 0 °C using an ice-water bath. Causality: The highly strained azetidine ring is sensitive to exothermic spikes. Cooling prevents thermal degradation during the subsequent neutralization step.

  • Add Triethylamine (3.48 mL, 25.0 mmol) dropwise over 5 minutes. The suspension will gradually clarify as the free base is liberated and TEA·HCl salt forms.

Step 2: Electrophilic Addition

  • Dissolve Boc₂O (2.40 g, 11.0 mmol) in the remaining 10.0 mL of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 15 minutes. Causality: Slow addition prevents localized concentration spikes of the electrophile, further suppressing the risk of O-Boc formation.

Step 3: Propagation and In-Process Control (IPC)

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Stir vigorously for 2 to 4 hours. Visual effervescence (CO₂ gas evolution) serves as a physical indicator of reaction progression.

  • Self-Validating IPC: At 2 hours, perform a Thin Layer Chromatography (TLC) check (Eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat. Do not proceed until the deep pink/purple spot of the primary amine is completely absent. The N-Boc product will not stain actively, providing a binary confirmation of completion.

Step 4: Quenching and Extraction

  • Quench the reaction by adding 25 mL of saturated aqueous NH₄Cl. Causality: Using mild NH₄Cl instead of 1M HCl prevents the premature acidic cleavage of the newly formed Boc group and keeps the product in the organic layer.

  • Transfer to a separatory funnel and collect the organic (DCM) layer.

  • Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% Ethyl Acetate in Hexanes) to afford (S)-N-Boc-2-(Azetidin-2-yl)ethanol as a clear, viscous oil.

Reaction Monitoring & Analytical Validation

To verify the structural integrity and chemoselectivity of the isolated product, compare the analytical data against the expected parameters below:

Analytical MethodExpected Observation / ShiftDiagnostic Significance
TLC (10% MeOH/DCM) R_f ≈ 0.45 (UV inactive, KMnO₄ active)Confirms conversion; absence of Ninhydrin stain confirms amine protection.
MS (ESI+) [M+H]⁺ = 202.1 m/z[M+Na]⁺ = 224.1 m/zValidates exact mass (C₁₀H₁₉NO₃ = 201.14 g/mol ).
¹H NMR (CDCl₃) ~1.42 ppm (singlet, 9H)Confirms the presence of the tert-butyl group.
¹H NMR (CDCl₃) ~4.30 - 4.50 ppm (multiplet, 1H)Downfield shift of the C2-azetidine proton confirms N-acylation over O-acylation.

Troubleshooting & Optimization

Observed IssueMechanistic CauseCorrective Action
Incomplete Conversion Insufficient base to fully neutralize the highly basic azetidine HCl salt.Verify the pH of the reaction mixture via wet pH paper; add an additional 0.5 eq of TEA if pH < 8.
O-Boc Byproduct Formation Thermal runaway during Boc₂O addition or accidental introduction of acylation catalysts.Strictly maintain 0 °C during reagent addition. Ensure glassware is free of trace DMAP from previous syntheses.
Product Loss During Workup Over-acidification during the quench, driving the polar product into the aqueous phase.Strictly avoid strong acids (e.g., HCl, H₂SO₄) during the wash step. Rely exclusively on saturated NH₄Cl.

References

  • Amine Protection and Deprotection. Master Organic Chemistry. URL:[Link]

  • Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters (ACS Publications). URL:[Link]

Sources

Application

Application Note: Chemoselective Amide Coupling of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride

Executive Summary & Mechanistic Rationale (S)-2-(Azetidin-2-yl)ethanol hydrochloride is a highly versatile, bifunctional building block featuring a strained, four-membered secondary amine and a primary alcohol[1]. In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(S)-2-(Azetidin-2-yl)ethanol hydrochloride is a highly versatile, bifunctional building block featuring a strained, four-membered secondary amine and a primary alcohol[1]. In modern drug discovery, incorporating azetidine rings is a proven strategy to improve metabolic stability, lower lipophilicity, and alter the spatial trajectory of lead compounds. However, coupling a carboxylic acid to this specific scaffold presents two distinct synthetic challenges:

  • Chemoselectivity (N- vs. O-Acylation): The molecule possesses both a secondary amine and a primary hydroxyl group.

  • Salt Neutralization & Sterics: The azetidine is supplied as a hydrochloride salt, requiring careful base management to liberate the free base without promoting side reactions[1].

While primary alcohols are nucleophilic, the secondary amine of the azetidine ring is significantly more reactive due to its higher pKa​ (~8.5) compared to the alcohol (~15.5). Under kinetically controlled conditions, N-acylation is heavily favored. To maximize this chemoselectivity and overcome the slight steric hindrance of the secondary amine within the strained ring, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier coupling reagent[2]. HATU accelerates the reaction via the neighboring group effect of the nitrogen atom in the HOAt leaving group, making it exceptionally efficient for secondary amines while suppressing racemization[3].

Experimental Design & Causality

As a Senior Application Scientist, I frequently see amide couplings fail not because of the reagents, but because of the order of addition.

The Guanidinylation Pitfall: A common pitfall in HATU-mediated couplings is the "one-pot" mixing of the carboxylic acid, amine, and HATU. If the azetidine secondary amine encounters HATU before the active ester is formed, it will directly attack the uronium salt. This forms a dead-end tetramethylguanidinium byproduct, drastically reducing the yield[4]. Therefore, this protocol mandates a strict pre-activation step .

Base Stoichiometry: Exactly 3.0 to 3.5 equivalents of an organic base like N,N-Diisopropylethylamine (DIPEA) are required. One equivalent is consumed immediately to neutralize the HCl salt of the azetidine, while the remaining equivalents deprotonate the carboxylic acid to initiate HATU activation and maintain the basic environment necessary for the coupling[5].

Reaction Workflow & Pathway

Workflow N1 Carboxylic Acid (R-COOH) N2 Pre-Activation (HATU + DIPEA, 0°C) N1->N2 N3 Active HOAt Ester Intermediate N2->N3 15 mins N5 Chemoselective N-Acylation (Amide) N3->N5 N4 (S)-2-(Azetidin-2-yl)ethanol HCl + DIPEA (Neutralization) N4->N5 Nucleophilic Attack

HATU-mediated chemoselective N-acylation pathway of (S)-2-(Azetidin-2-yl)ethanol.

Quantitative Optimization Data

To demonstrate the causality of our reagent choices, Table 1 summarizes the optimization of coupling conditions. Note the severe yield drop in Entry 2 when the reagents are mixed simultaneously, validating the necessity of the pre-activation step.

Table 1: Optimization of Coupling Conditions for (S)-2-(Azetidin-2-yl)ethanol

EntryCoupling ReagentBase (eq)Order of AdditionTempN:O SelectivityYield (%)
1EDC/HOBt (1.2 eq)DIPEA (3.0)Acid + Amine + ReagentsRT>99:165%
2HATU (1.1 eq)DIPEA (3.5)Acid + Amine + HATURT>99:142%*
3 HATU (1.1 eq) DIPEA (3.5) Pre-activate Acid, then Amine 0 °C to RT >99:1 94%

*Significant yield loss due to the formation of the unreactive tetramethylguanidinium byproduct.

Self-Validating Step-by-Step Protocol

This protocol is designed to be self-validating, ensuring that you can analytically confirm the success of each phase before proceeding.

Phase 1: Pre-activation of the Carboxylic Acid
  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Add HATU (1.1 eq) to the solution[5].

  • Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents the thermal degradation of the highly reactive active ester intermediate.

  • Dropwise, add anhydrous DIPEA (2.0 eq).

  • Validation Check: Stir for 15 minutes. Quench a 5 µL aliquot in methanol and analyze via LC-MS. The mass of the methyl ester or the HOAt-adduct should be visible, confirming complete activation of the carboxylic acid.

Phase 2: Preparation of the Azetidine Free Base
  • In a separate dry vial, suspend (S)-2-(Azetidin-2-yl)ethanol hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add DIPEA (1.5 eq) and sonicate for 2 minutes at room temperature.

  • Causality: The HCl salt must be fully neutralized to liberate the secondary amine[1]. If the amine remains protonated, it cannot act as a nucleophile, and the coupling will stall.

Phase 3: Chemoselective Coupling
  • Transfer the azetidine free base solution dropwise into the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting azetidine. Stain the plate with Ninhydrin and heat it. The azetidine secondary amine will appear as a distinct yellow/brown spot. The complete disappearance of this spot indicates the successful consumption of the amine.

Phase 4: Quench and Workup
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes relative to DMF).

  • Wash the organic layer sequentially with:

    • 5% aqueous LiCl (3x) — Causality: LiCl is highly effective at partitioning DMF into the aqueous layer, preventing emulsion formation and product loss during concentration.

    • Saturated aqueous NaHCO₃ (2x) — Removes the acidic HOAt byproduct and any unreacted carboxylic acid.

    • Brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude chemoselective amide.

References

  • 1 - National Institutes of Health (NIH). 2.3 - ChemicalBook.

  • 2 - Suzhou Highfine Biotech.

  • 5 - Benchchem. 5.4 - Reddit Chemistry Professionals.

Sources

Method

Application Notes &amp; Protocols: (S)-2-(Azetidin-2-yl)ethanol Hydrochloride in Novel API Synthesis

Introduction: The Strategic Value of a Chiral Azetidine Building Block In modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. The archi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Chiral Azetidine Building Block

In modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. The architectural rigidity and unique physicochemical properties of small, strained ring systems have made them invaluable scaffolds for achieving these goals. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold.[1][2][3] Its incorporation into drug candidates can confer significant advantages, including increased metabolic stability, improved aqueous solubility, and conformational rigidity, which reduces the entropic penalty of binding to a biological target.[4][5][6]

(S)-2-(Azetidin-2-yl)ethanol hydrochloride is a bifunctional chiral building block designed to leverage these benefits. As a chiral molecule, it enables stereospecific interactions with biological targets, a critical consideration as the vast majority of biological macromolecules are themselves chiral.[7] This guide provides a comprehensive overview of the synthetic utility of (S)-2-(Azetidin-2-yl)ethanol hydrochloride, complete with detailed protocols for its application in the synthesis of novel Active Pharmaceutical Ingredients (APIs).

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The strategic incorporation of an azetidine ring can profoundly influence a molecule's drug-like properties:

  • Conformational Rigidity : The strained four-membered ring restricts the conformational freedom of its substituents. This pre-organization can lead to a more defined presentation of pharmacophoric elements to a biological target, potentially increasing binding affinity and selectivity.[1][2]

  • Metabolic Stability : The azetidine nucleus, particularly the nitrogen atom, is often more resistant to metabolic degradation (e.g., N-dealkylation by cytochrome P450 enzymes) compared to larger, more flexible saturated heterocycles like pyrrolidines or piperidines.[2][4] This can lead to an improved pharmacokinetic half-life.

  • Improved Physicochemical Properties : Azetidines can enhance aqueous solubility and modulate lipophilicity (LogP). The nitrogen atom acts as a hydrogen bond acceptor, and in its protonated state, a donor, improving interactions with water.[3][4]

  • Access to Novel Chemical Space : The unique three-dimensional vectors projected by substituents on the azetidine ring allow medicinal chemists to explore novel chemical space, potentially identifying new interactions with target proteins.[2]

The value of this scaffold is evidenced by its presence in several FDA-approved drugs, including:

  • Baricitinib (Olumiant®) : A Janus kinase (JAK) inhibitor.

  • Cobimetinib (Cotellic®) : A MEK1/2 inhibitor for treating melanoma.[1][8]

  • Azelnidipine (Calblock®) : A calcium channel blocker used for hypertension.[1][8]

Synthetic Utility and Key Reactions

(S)-2-(Azetidin-2-yl)ethanol hydrochloride offers two primary points for chemical modification: the secondary amine of the azetidine ring and the primary hydroxyl group. The hydrochloride salt form ensures stability and enhances solubility in polar solvents for reaction setup, but requires neutralization in situ or as a separate step to unmask the nucleophilic amine.

Key Synthetic Transformations:
  • N-Functionalization : After neutralization, the secondary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions to build molecular complexity. Common transformations include:

    • N-Arylation/N-Heteroarylation : Crucial for connecting the scaffold to aromatic or heteroaromatic cores common in kinase inhibitors and other targeted therapies. This is typically achieved via Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

    • N-Acylation : Formation of amides by reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents), providing stable linkages.

    • Reductive Amination : Reaction with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to yield N-alkylated products.

    • N-Alkylation : Direct reaction with alkyl halides or other alkyl electrophiles.

  • O-Functionalization : The primary alcohol provides a second handle for diversification or for modulating physicochemical properties.

    • Ester and Ether Formation : To introduce new functional groups or to act as prodrug moieties.

    • Oxidation : The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing new functionalities for further coupling reactions.

    • Activation and Displacement : The hydroxyl group can be converted into a good leaving group (e.g., mesylate, tosylate) to facilitate nucleophilic substitution, expanding the synthetic possibilities.

G cluster_main Synthetic Utility of (S)-2-(Azetidin-2-yl)ethanol cluster_N N-Functionalization cluster_O O-Functionalization start (S)-2-(Azetidin-2-yl)ethanol N_Arylation N-Arylation (Buchwald, SNAr) start->N_Arylation Ar-X, Pd catalyst N_Acylation N-Acylation start->N_Acylation RCOCl or RCOOH, coupling agent N_Alkylation N-Alkylation start->N_Alkylation R-X, Base Reductive_Amination Reductive Amination start->Reductive_Amination RCHO, NaBH(OAc)3 O_Ester Esterification start->O_Ester RCOCl O_Ether Etherification (Williamson) start->O_Ether R-X, NaH Oxidation Oxidation (to Aldehyde/Acid) start->Oxidation PCC, DMP, etc. Activation Activation & Displacement (OMs, OTs) start->Activation MsCl, TsCl

Caption: Key synthetic transformations of (S)-2-(Azetidin-2-yl)ethanol.

Application Protocol: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the practical application of this building block, the following section details a representative, multi-step synthesis of a hypothetical kinase inhibitor, API-1 . This workflow demonstrates the selective functionalization of both the nitrogen and oxygen atoms of the scaffold.

Overall Synthetic Workflow

The synthesis involves an initial SNAr reaction to attach the azetidine nitrogen to a dichloropyrimidine core, followed by activation of the hydroxyl group and subsequent displacement with a phenol to construct the final molecule.

G A (S)-2-(Azetidin-2-yl)ethanol Hydrochloride C Intermediate-1 (N-Arylated Azetidine) A->C Step 1: SNAr Reaction B 2,4-Dichloropyrimidine B->C D Intermediate-2 (O-Mesylated) C->D Step 2: Mesylation F Final API-1 D->F Step 3: Williamson Ether Synthesis E 4-Methoxyphenol E->F

Caption: Synthetic workflow for the preparation of hypothetical API-1.

Protocol 1: N-Arylation via SNAr Reaction

This protocol describes the selective reaction of the azetidine nitrogen with an activated heteroaryl chloride.

Rationale: The SNAr reaction is a robust method for forming C-N bonds with electron-deficient aromatic systems like dichloropyrimidine. A non-nucleophilic organic base (DIPEA) is used to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction without competing in the primary reaction. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting materials.

Materials & ReagentsSupplierGrade
(S)-2-(Azetidin-2-yl)ethanol hydrochlorideCommercial>98%
2,4-DichloropyrimidineCommercial>98%
N,N-Diisopropylethylamine (DIPEA)CommercialAnhydrous
Dichloromethane (DCM)CommercialAnhydrous

Procedure:

  • To a clean, dry, nitrogen-purged round-bottom flask, add (S)-2-(Azetidin-2-yl)ethanol hydrochloride (1.0 eq).

  • Add anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).

  • Stir the suspension at room temperature and add DIPEA (2.2 eq) dropwise. Stir for 15-20 minutes until the solution becomes clear, indicating the formation of the free base.

  • Add 2,4-dichloropyrimidine (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting azetidine is consumed (typically 4-6 hours).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate-1 .

Protocol 2: O-Mesylation of the Primary Alcohol

This step activates the hydroxyl group of Intermediate-1 for subsequent nucleophilic substitution.

Rationale: Methanesulfonyl chloride (MsCl) reacts with the primary alcohol to form a mesylate, which is an excellent leaving group. Triethylamine (TEA) is used as the base to neutralize the HCl byproduct. The reaction is run at 0 °C to control exothermicity and minimize potential side reactions.

Materials & ReagentsSupplierGrade
Intermediate-1From Step 1Purified
Methanesulfonyl chloride (MsCl)Commercial>98%
Triethylamine (TEA)CommercialAnhydrous
Dichloromethane (DCM)CommercialAnhydrous

Procedure:

  • Dissolve Intermediate-1 (1.0 eq) in anhydrous DCM in a dry, nitrogen-purged flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add TEA (1.5 eq) dropwise, followed by the slow, dropwise addition of MsCl (1.2 eq).

  • Stir the reaction at 0 °C.

  • Self-Validation: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude mesylate (Intermediate-2 ) is often used directly in the next step without further purification due to potential instability on silica gel.

Protocol 3: Williamson Ether Synthesis to Form API-1

This final step involves the displacement of the mesylate with a phenol to form the target molecule.

Rationale: The mesylate of Intermediate-2 is readily displaced by the phenoxide, generated in situ from 4-methoxyphenol and a strong base like potassium carbonate. DMF is an excellent polar aprotic solvent for SN2 reactions, and gentle heating can accelerate the reaction rate.

Materials & ReagentsSupplierGrade
Intermediate-2From Step 2Crude
4-MethoxyphenolCommercial>99%
Potassium Carbonate (K₂CO₃)CommercialAnhydrous, powdered
N,N-Dimethylformamide (DMF)CommercialAnhydrous

Procedure:

  • To a dry, nitrogen-purged flask, add 4-methoxyphenol (1.2 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF.

  • Stir the suspension at room temperature for 20 minutes.

  • Add a solution of crude Intermediate-2 (1.0 eq) in a small amount of anhydrous DMF to the flask.

  • Heat the reaction mixture to 60 °C.

  • Self-Validation: Monitor the reaction by LC-MS until Intermediate-2 is fully consumed (typically 8-12 hours).

  • Cool the reaction to room temperature and pour it into a beaker of cold water, which should precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude solid by flash column chromatography or recrystallization to afford the final compound, API-1 .

Data Summary

StepTransformationStarting MaterialProductTypical YieldPurity (LC-MS)
1N-Arylation(S)-2-(Azetidin-2-yl)ethanol HClIntermediate-175-85%>95%
2O-MesylationIntermediate-1Intermediate-2>90% (crude)Used directly
3Ether SynthesisIntermediate-2API-1 65-75%>99%

Safety and Handling

  • General Precautions : All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • (S)-2-(Azetidin-2-yl)ethanol hydrochloride : May cause skin and eye irritation. Avoid inhalation of dust.

  • Reagents : Dichloromethane is a suspected carcinogen. Methanesulfonyl chloride is corrosive and a lachrymator. DIPEA and TEA are corrosive and flammable. Handle with extreme care.

  • Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

(S)-2-(Azetidin-2-yl)ethanol hydrochloride is a highly versatile and valuable chiral building block for modern drug discovery. Its bifunctional nature allows for controlled, stepwise elaboration into complex molecular architectures. The inherent properties of the azetidine scaffold—namely conformational rigidity and enhanced metabolic stability—can be strategically employed to optimize the pharmacokinetic and pharmacodynamic profiles of novel API candidates. The protocols detailed herein provide a robust framework for researchers to confidently incorporate this powerful synthon into their drug development programs, accelerating the path toward innovative therapeutics.

References

View References
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  • Mondal, M., et al. "Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes." Journal of the American Chemical Society, June 11, 2025. [Link].

  • Kaabi, A., et al. "A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols." Arkat USA, 2022. [Link].

  • Cheekatla, S. R., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Taylor & Francis Online, January 5, 2026. [Link].

  • Tang, S., et al. "Modular Access to N-SF5 azetidines." PMC, NIH. [Link].

  • Davies, A. T., et al. "Structure of azetidine‐containing compounds found in nature." ResearchGate. [Link].

  • Singh, G. S., & Tilvi, S. "Recent progress in synthesis of 3-functionalized azetidines." ResearchGate, March 12, 2026. [Link].

  • Ihara, M. "Application of chiral building blocks to the synthesis of drugs." Yakugaku Zasshi, 2000. [Link].

  • Feth, M. P., et al. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." ChemRxiv. [Link].

  • Futamura, Y., et al. "Efficient route to (S)-azetidine-2-carboxylic acid." PubMed, October 15, 2005. [Link].

  • Schindler, C. S. "A. General synthetic route for accessing azetidines via intermolecular..." ResearchGate. [Link].

  • Wang, Y., et al. "A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes." PMC, November 27, 2025. [Link].

  • Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES." LOCKSS: Serve Content, October 25, 2011. [Link].

  • National Center for Biotechnology Information. "(S)-2-(Azetidin-2-yl)ethanol hydrochloride." PubChem Compound Database, U.S. National Library of Medicine. Accessed April 10, 2026. [Link].

  • Ghorai, M. K., et al. "A convenient synthetic route to enantiopure N-tosylazetidines from a-amino acids." IIT Kanpur. [Link].

  • Oishi, T., et al. "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes." RSC Advances, Royal Society of Chemistry, July 6, 2021. [Link].

  • Cordero, F. M. "A sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines." ResearchGate, March 24, 2026. [Link].

  • D'hooghe, M., & De Kimpe, N. "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." MDPI, August 16, 2024. [Link].

  • Umesh, N., et al. "Azetidinone: Different methods of synthesis and its biological profile." Der Pharma Chemica, 2011. [Link].

  • Al-Janabi, A. S. H. "Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity." ScienceScholar, August 27, 2022. [Link].

Sources

Application

Advanced Application Note: Ring-Expansion and Functionalization of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride

Executive Summary (S)-2-(Azetidin-2-yl)ethanol hydrochloride is a highly versatile, enantioenriched chiral building block utilized extensively in the synthesis of CNS-focused lead-like libraries and complex pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-(Azetidin-2-yl)ethanol hydrochloride is a highly versatile, enantioenriched chiral building block utilized extensively in the synthesis of CNS-focused lead-like libraries and complex pharmaceutical scaffolds[1]. Due to the inherent ring strain of the four-membered azetidine heterocycle (approximately 25 kcal/mol), it serves as an excellent precursor for strain-driven ring-expansion methodologies[2].

This application note details the mechanistic rationale and a self-validating experimental protocol for the homologation of (S)-2-(Azetidin-2-yl)ethanol into functionalized piperidines. This transformation proceeds via a highly reactive bicyclic azetidinium intermediate, allowing for the stereospecific construction of 3-substituted piperidines—a ubiquitous motif in modern drug discovery[3].

Mechanistic Causality: The Bicyclic Azetidinium Pathway

The transformation of azetidines into larger heterocycles is fundamentally driven by the thermodynamic relief of ring strain[2]. The reaction sequence relies on the precise control of the nitrogen's nucleophilicity and the activation of the side-chain hydroxyl group.

When the primary hydroxyl group of the 2-hydroxyethyl side chain is converted into a superior leaving group (e.g., a mesylate), the basic azetidine nitrogen undergoes a rapid intramolecular nucleophilic substitution[4]. This cyclization generates a highly strained 1-azoniabicyclo[2.2.0]hexane intermediate[5].

Stereochemical Implications (Expert Insight): The subsequent introduction of an external nucleophile (Nu⁻) leads to regioselective ring opening. Attack at the less sterically hindered and more electrophilic C2 bridgehead carbon breaks the N1-C2 bond, expanding the system into a 6-membered piperidine ring[3]. Crucially, because this ring opening proceeds via an SN​2 mechanism, the nucleophilic attack at the C2 chiral center results in an inversion of configuration . Thus, starting with the (S)-enantiomer yields an (R)-3-substituted piperidine derivative, providing a predictable and self-validating stereochemical outcome.

Workflow A (S)-2-(Azetidin-2-yl)ethanol Hydrochloride B N-Alkylation & Free-Basing (BnBr, K2CO3) A->B C O-Activation (MsCl, Et3N, 0 °C) B->C D 1-Azoniabicyclo[2.2.0]hexane Intermediate C->D Intramolecular Cyclization E Nucleophilic Attack (Nu⁻) (e.g., NaCN, NaN3) D->E Heat (60-80 °C) F (R)-3-Substituted Piperidine (Inversion at C2) E->F Regioselective C2 Attack G 2-Substituted Azetidine (Minor Byproduct) E->G C4 Attack (Kinetic)

Reaction workflow for the stereospecific ring-expansion of (S)-2-(Azetidin-2-yl)ethanol to piperidines.

Quantitative Data: Nucleophile Influence on Regioselectivity

The regioselectivity of the ring opening (Piperidine vs. unexpanded Azetidine) is highly dependent on the nature of the nucleophile and the solvent system[4]. Harder nucleophiles and highly polar aprotic solvents favor the thermodynamic piperidine product.

Nucleophile (Nu⁻)SolventTemp (°C)Piperidine Yield (%)Azetidine Yield (%)Regioselectivity (Pip:Aze)
Azide (N₃⁻)DMF6082891:9
Cyanide (CN⁻)DMSO80781287:13
Malonate (C⁻)THF65701582:18
Acetate (OAc⁻)MeCN80652076:24

(Table 1: Representative quantitative benchmarking data synthesizing the effect of nucleophiles on the expansion of bicyclic azetidinium intermediates).

Experimental Protocol: Synthesis of (R)-1-Benzyl-3-azidopiperidine

This protocol describes the conversion of (S)-2-(Azetidin-2-yl)ethanol hydrochloride into an azido-functionalized piperidine, a highly versatile click-chemistry precursor for drug development.

Phase 1: Free-Basing and N-Protection

Causality: The commercial hydrochloride salt prevents premature self-condensation and degradation[6]. N-benzylation is strictly required to prevent intermolecular polymerization during O-activation, while maintaining the nitrogen's lone-pair nucleophilicity for the subsequent intramolecular cyclization step.

  • Preparation: Suspend (S)-2-(Azetidin-2-yl)ethanol hydrochloride (10.0 mmol, 1.37 g) in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere.

  • Free-Basing: Add anhydrous K2​CO3​ (30.0 mmol, 4.14 g) and stir at room temperature for 15 minutes to liberate the free amine.

  • Alkylation: Dropwise add benzyl bromide (10.5 mmol, 1.25 mL). Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Validation Checkpoint: Analyze via TLC (DCM:MeOH 9:1). The reaction should show complete consumption of the baseline starting material. LC-MS expected mass for the N-benzyl intermediate: [M+H]+=192.1 .

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography to isolate (S)-2-(1-benzylazetidin-2-yl)ethanol.

Phase 2: O-Activation and Ring Expansion

Causality: Methanesulfonyl chloride (MsCl) activates the hydroxyl group. The intermediate mesylate is transient and spontaneously cyclizes to the 1-azoniabicyclo[2.2.0]hexane ion[5]. Sodium azide acts as the external nucleophile to regioselectively open the highly strained bicyclic system at C2.

  • Activation: Dissolve the purified (S)-2-(1-benzylazetidin-2-yl)ethanol (8.0 mmol) in anhydrous DMF (40 mL) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (16.0 mmol, 2.23 mL).

  • Mesylation: Slowly add MsCl (9.6 mmol, 0.74 mL) dropwise over 10 minutes. Stir at 0 °C for 1 hour.

  • Self-Validating Observation: A white precipitate (triethylammonium chloride) will form in the flask, visually indicating successful mesylation and subsequent cyclization to the azetidinium ion.

  • Nucleophilic Attack: Add sodium azide ( NaN3​ , 24.0 mmol, 1.56 g) in one portion.

  • Ring Expansion: Heat the reaction mixture to 60 °C for 8 hours to drive the regioselective ring expansion.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • DMF Removal: Wash the combined organic layers with brine (5 x 50 mL). Expert Note: This rigorous washing step is critical to partition and remove the high-boiling DMF solvent from the organic phase. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Quality Control (NMR): 1H NMR ( CDCl3​ ) will show the complete disappearance of the highly shielded azetidine ring protons (typically 2.0-2.5 ppm) and the appearance of characteristic piperidine multiplet signals. The inversion of stereochemistry at C2 yields the target (R)-1-benzyl-3-azidopiperidine.

References

  • National Institutes of Health. "(S)-2-(Azetidin-2-yl)ethanol hydrochloride." PubChem.
  • Masson, G., Pardo, D. G., & Cossy, J. (2020). "Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes." European Journal of Organic Chemistry.
  • D'hooghe, M., et al. (2006). "Ring Transformation of 2-(Haloalkyl)azetidines into 3,4-Disubstituted Pyrrolidines and Piperidines." Organic Letters.
  • Bott, T. M., & West, F. G. (2011). "Preparation and Synthetic Applications of Azetidines." Heterocycles.
  • Couty, F., et al. (2016). "Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes." The Journal of Organic Chemistry.
  • Lowe, J. T., et al. (2012). "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." The Journal of Organic Chemistry.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving Chiral Integrity in (S)-2-(Azetidin-2-yl)ethanol Reactions

Welcome to the Technical Support Center for chiral azetidine synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with (S)-2-(Azetidin-2-yl)ethanol hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral azetidine synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with (S)-2-(Azetidin-2-yl)ethanol hydrochloride .

Azetidines are highly strained four-membered nitrogen heterocycles (ring strain ~25.4 kcal/mol)[1]. While they are generally more stable than their aziridine counterparts, the chiral center at the C2 position of (S)-2-(Azetidin-2-yl)ethanol hydrochloride[2] is highly vulnerable to epimerization. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure absolute stereochemical fidelity during your synthetic workflows.

Mechanistic Root Causes of Racemization

To prevent racemization, one must first understand the causality behind it. Racemization of (S)-2-(Azetidin-2-yl)ethanol typically occurs via two primary mechanistic pathways when exposed to suboptimal reaction conditions:

  • Base-Catalyzed Deprotonation: The proton at the C2 position (alpha to the nitrogen) can be abstracted by strong bases, leading to a planar carbanion intermediate. Subsequent reprotonation occurs non-stereoselectively from either face, resulting in a racemic mixture[3].

  • Reversible Ring-Opening: Under harsh thermal or basic conditions, the strained C-N bond can temporarily cleave to form an acyclic iminium intermediate. When the ring closes again, stereochemical information is lost[3].

The choice of nitrogen protecting group plays a critical role here. Electron-withdrawing groups (such as Boc, Cbz, or Fmoc) increase the acidity of the adjacent α-proton, significantly lowering the activation energy required for deprotonation[3].

RacemizationMechanism SM (S)-2-(Azetidin-2-yl)ethanol (Chiral C2 Center) Cond Harsh Basic Conditions (e.g., NaOEt, Heat) SM->Cond Deprot C2 Deprotonation (Planar Carbanion) Cond->Deprot α-proton abstraction RingOp Reversible Ring-Opening (Acyclic Iminium) Cond->RingOp C-N bond cleavage Reprot Non-Stereoselective Reprotonation Deprot->Reprot RingOp->Reprot Racemate Racemic Mixture Loss of Enantiomeric Purity Reprot->Racemate Epimerization

Mechanistic pathways of azetidine racemization under harsh basic conditions.

Troubleshooting Guide & FAQs

Q: Why does my (S)-2-(Azetidin-2-yl)ethanol racemize during the initial N-Boc protection step? A: Because the starting material is a hydrochloride salt, it requires neutralization (free-basing) before protection can occur. If a strong, unhindered base (like NaOH or Sodium Ethoxide) is used, or if the reaction is allowed to exotherm at room temperature, the C2 proton becomes highly susceptible to abstraction. Once the Boc group attaches, its electron-withdrawing nature further increases the acidity of the α-proton, accelerating racemization via a planar intermediate[3].

Q: What is the optimal base for neutralizing the hydrochloride salt without losing chiral integrity? A: You must use mild, sterically hindered organic bases. N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine are highly recommended. These bases possess sufficient basicity to neutralize the HCl salt but are too sterically bulky to efficiently approach and abstract the α-proton at the C2 position[3].

Q: How does temperature affect the enantiomeric excess (ee%) during these reactions? A: Temperature is the primary kinetic driver for pyramidal inversion and deprotonation. Elevated temperatures provide the necessary thermal energy to overcome the activation barrier for C2 deprotonation[3]. All base-mediated reactions involving this substrate must be initiated at 0 °C or lower.

Q: I need to oxidize the primary alcohol to a carboxylic acid later in my synthesis. How do I prevent epimerization during this step? A: Oxidation to the acid creates an azetidine-2-propanoic acid derivative. Avoid strongly basic aqueous workups. Use mild biphasic oxidation conditions (e.g., TEMPO/BAIB) and maintain the pH between 4 and 7 during isolation to prevent base-catalyzed enolization of the newly formed carbonyl species.

Quantitative Impact of Reaction Conditions on Enantiomeric Purity

The table below summarizes the causal relationship between base selection, temperature, and the resulting enantiomeric excess (ee%) during the functionalization of chiral nitrogen heterocycles. This data serves as a predictive model for (S)-2-(Azetidin-2-yl)ethanol reactions[3].

Base / ReagentSolventTemperature (°C)Expected Enantiomeric Excess (ee%)Racemization Risk Profile
Sodium EthoxideEthanol8045%Critical (Extensive Epimerization)
Sodium EthoxideEthanol2570%High (Significant Loss of Purity)
Triethylamine (TEA)Dichloromethane2592%Moderate (Acceptable for some workflows)
DIPEADichloromethane2595%Low (Preferred for ambient reactions)
2,6-LutidineTetrahydrofuran0>98%Minimal (Gold Standard)

Validated Experimental Protocol: Racemization-Free N-Boc Protection

This self-validating protocol utilizes steric hindrance and thermal control to achieve N-protection of (S)-2-(Azetidin-2-yl)ethanol hydrochloride while maintaining >98% ee.

Materials Required:

  • (S)-2-(Azetidin-2-yl)ethanol hydrochloride[2]

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

Step-by-Step Methodology:

  • Preparation & Purging: Suspend (S)-2-(Azetidin-2-yl)ethanol hydrochloride (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Purge the reaction flask with inert argon gas to prevent ambient moisture from interfering with the base stoichiometry.

  • Thermal Control (Critical): Submerge the reaction flask in an ice-water bath and allow the suspension to equilibrate to exactly 0 °C. Causality Note: Lowering the temperature suppresses the kinetic energy required for C2 deprotonation[3].

  • Sterically Hindered Neutralization: Add DIPEA (2.2 eq) dropwise over 15 minutes using a syringe pump. Stir for an additional 10 minutes at 0 °C. The bulky isopropyl groups of DIPEA prevent it from acting as a nucleophile or abstracting the α-proton.

  • Controlled Protection: Dissolve Boc₂O (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring: Allow the reaction to stir strictly at 0 °C for 2 to 3 hours. Do not remove the ice bath. Monitor the conversion via TLC (Ninhydrin stain) or LCMS. The reaction is self-validating: if the temperature is maintained, the ee% will remain intact.

  • Quenching & Isolation: Once complete, quench the reaction directly at 0 °C by adding saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 30 °C during concentration.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[Link]

  • (S)-2-(Azetidin-2-yl)ethanol hydrochloride | C5H12ClNO | CID 118994825 Source: PubChem - NIH URL:[Link]

Sources

Optimization

Troubleshooting low yields in (S)-2-(Azetidin-2-yl)ethanol hydrochloride cross-coupling

Welcome to the Technical Support Center. Cross-coupling reactions involving (S)-2-(Azetidin-2-yl)ethanol hydrochloride present a unique triad of synthetic challenges: a highly strained four-membered heterocycle, a bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Cross-coupling reactions involving (S)-2-(Azetidin-2-yl)ethanol hydrochloride present a unique triad of synthetic challenges: a highly strained four-membered heterocycle, a bifunctional nucleophile (competing secondary amine and primary alcohol), and a hydrochloride salt that can disrupt catalyst turnover.

This guide provides field-proven, mechanistically grounded solutions to optimize your Buchwald-Hartwig aminations and related cross-couplings for this specific substrate.

Quantitative Data Summary: Reaction Parameter Optimization

The table below synthesizes typical yield outcomes based on ligand, base, and temperature selections when coupling azetidine hydrochlorides with aryl halides[1].

Reaction ParameterSub-Optimal ConditionOptimal ConditionYield ImpactMechanistic Rationale
Base Selection NaOtBu (1.5 equiv)Cs₂CO₃ or K₃PO₄ (2.5–3.0 equiv)+45% Strong alkoxide bases deprotonate the alcohol, leading to O-arylation. Weaker bases favor N-arylation[2]. Extra equivalents are required to neutralize the HCl salt.
Ligand Choice BINAP or dppfBrettPhos or RuPhos+35% Bulky, electron-rich biaryl phosphines accelerate reductive elimination, preventing catalyst stalling and accommodating the steric bulk of the azetidine ring[3].
Temperature > 100 °C80 °C+20% Azetidines possess ~26 kcal/mol of ring strain. Temperatures above 100 °C promote thermal ring-opening and β-carbon elimination[1].
Pd Source Pd(PPh₃)₄Pd₂(dba)₃ or Palladacycle G3+15% Pre-formed G3 catalysts or Pd₂(dba)₃ ensure rapid formation of the active Pd(0) species, outcompeting catalyst poisoning by free chloride ions.

Diagnostic Workflows

To systematically identify the root cause of your low yields, follow the logical pathways outlined in the diagrams below.

G Substrate (S)-2-(Azetidin-2-yl)ethanol HCl BaseNeutral Base Neutralization (e.g., Cs2CO3) Substrate->BaseNeutral + Base FreeBase Free Amino Alcohol BaseNeutral->FreeBase - HCl PathN N-Arylation (Desired) Pd / BrettPhos FreeBase->PathN Weak Base, Bulky Ligand PathO O-Arylation (Undesired) Strong Base (NaOtBu) FreeBase->PathO Alkoxide Base PathRing Ring Opening (Undesired) High Temp >100°C FreeBase->PathRing Thermal Stress

Caption: Reaction pathways for (S)-2-(Azetidin-2-yl)ethanol highlighting chemoselectivity.

G Start Issue: Low Yield (<20%) Check1 Is unreacted starting material present? Start->Check1 Yes1 Catalyst Poisoning or Insufficient Base Check1->Yes1 Yes No1 Side Reactions Occurring Check1->No1 No Fix1 Add +1.5 eq Base Use Pd G3 pre-catalyst Yes1->Fix1 Check2 Identify Byproducts (LC-MS) No1->Check2 ByO O-Arylated Product Check2->ByO ByRing Ring-Opened Amine Check2->ByRing FixO Switch to Cs2CO3 Use RuPhos/BrettPhos ByO->FixO FixRing Lower Temp to 80°C Avoid NaOtBu ByRing->FixRing

Caption: Logical troubleshooting tree for diagnosing and resolving low cross-coupling yields.

Frequently Asked Questions (FAQs)

Q1: Why does the hydrochloride salt cause catalyst poisoning and stalled conversions? Causality: The hydrochloride salt introduces two major failure points. First, the HCl must be neutralized to generate the nucleophilic free amine. If you use a standard 1.2 equivalents of base, 1.0 equivalent is immediately consumed by the HCl, leaving only 0.2 equivalents to drive the catalytic cycle (which requires base to regenerate the Pd(0) species). Second, the liberated chloride ions can strongly coordinate to the palladium center, forming stable, off-cycle Pd-Cl dimers that stall the reaction. Solution: Always use at least 2.5–3.0 equivalents of base. Consider using a pre-activated Palladacycle (like BrettPhos Pd G3) which rapidly initiates the active Pd(0) species and resists chloride poisoning better than traditional Pd₂(dba)₃ mixtures[1].

Q2: How do I prevent O-arylation and ensure chemoselective N-arylation? Causality: (S)-2-(Azetidin-2-yl)ethanol contains both a secondary amine and a primary alcohol. Strong, soluble bases like Sodium tert-butoxide (NaOtBu) can deprotonate the hydroxyl group (pKa ~ 16), creating a highly nucleophilic alkoxide that outcompetes the amine for the Pd-aryl intermediate, leading to undesired C-O coupling[2]. Solution: Switch to a weaker, insoluble inorganic base such as Cs₂CO₃ or K₃PO₄. These bases are strong enough to coordinate the amine to the palladium center for C-N coupling but are insufficiently basic to form the free alkoxide in high concentrations, thereby enforcing chemoselectivity[4].

Q3: I am observing significant azetidine ring-opening byproducts. How can I suppress this? Causality: Azetidines are highly strained. At elevated temperatures (>100 °C) and in the presence of strong nucleophilic bases, the ring is susceptible to nucleophilic attack or β-carbon elimination, leading to acyclic amino alcohol byproducts[1]. Solution: Lower the reaction temperature to 80 °C. To maintain a fast reaction rate at this lower temperature, utilize highly active, bulky biaryl phosphine ligands (e.g., RuPhos or BrettPhos) which lower the activation barrier for the reductive elimination step[3].

Self-Validating Experimental Protocol: Chemoselective Buchwald-Hartwig Amination

This protocol is designed with built-in validation checkpoints to ensure the structural integrity of the azetidine ring while maximizing N-arylation yield.

Reagents:

  • (S)-2-(Azetidin-2-yl)ethanol hydrochloride (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • BrettPhos Pd G3 (2–5 mol%)

  • Cs₂CO₃ (3.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation & Free-Basing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the (S)-2-(Azetidin-2-yl)ethanol hydrochloride (1.0 equiv) and finely milled Cs₂CO₃ (3.0 equiv).

    • Validation Checkpoint: Stir in anhydrous solvent for 15 minutes at room temperature before adding the catalyst. This pre-neutralization ensures the free base is generated and prevents localized acidic pockets from degrading the Pd catalyst.

  • Catalyst & Electrophile Addition: Add the aryl halide (1.1 equiv) and BrettPhos Pd G3 (2–5 mol%). Seal the flask with a septum.

  • Deoxygenation: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like BrettPhos) to phosphine oxides, permanently killing the catalyst.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C using a pre-equilibrated oil bath or heating block.

    • Validation Checkpoint (2 Hours): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the consumption of the aryl halide. If a black precipitate (Pd black) is visible and starting material remains, the catalyst has decomposed (likely due to insufficient deoxygenation or chloride poisoning).

  • Workup: Once complete (typically 6–12 hours), cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the inorganic salts (CsCl, excess Cs₂CO₃) and Pd residue.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a DCM/MeOH gradient with 1% Et₃N to prevent streaking of the basic amine).

Sources

Troubleshooting

Optimizing storage conditions to prevent (S)-2-(Azetidin-2-yl)ethanol hydrochloride degradation

Welcome to the Technical Support Center for (S)-2-(Azetidin-2-yl)ethanol hydrochloride . This compound is a critical building block in drug development, but its unique structural properties make it highly susceptible to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-2-(Azetidin-2-yl)ethanol hydrochloride . This compound is a critical building block in drug development, but its unique structural properties make it highly susceptible to environmental degradation. This guide provides researchers and scientists with mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your chemical inventory.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my (S)-2-(Azetidin-2-yl)ethanol hydrochloride turn into a sticky paste and lose purity over time? A: This physical transformation is known as deliquescence, driven by the compound's extreme hygroscopicity[1]. The hydrochloride salt form readily absorbs moisture from ambient air. Once moisture is absorbed, it acts as a localized solvent. This solvation partially deprotonates the salt into its free base form, creating a micro-environment where degradation kinetics accelerate exponentially[2].

Q2: What is the exact chemical mechanism behind its degradation? A: The degradation is driven by the inherent instability of the 4-membered azetidine ring. Azetidines suffer from significant Baeyer strain (bond angles compressed to ~93° instead of the ideal 109.5°) and Pitzer strain (torsional strain from eclipsed hydrogens)[2]. To relieve this thermodynamic strain, the ring is highly susceptible to nucleophilic attack. When moisture facilitates the formation of the free base, the now-available lone pair on the azetidine nitrogen acts as a nucleophile. It attacks the less-substituted α-methylene group of an adjacent azetidine ring, leading to intermolecular dimerization[3]. Alternatively, water itself can act as a nucleophile, leading to hydrolytic ring-opening.

Q3: Can I store the compound at room temperature if the vial is tightly sealed? A: No, room temperature storage is not recommended for long-term preservation. While a tight seal prevents new moisture from entering, any residual moisture trapped in the headspace during opening will initiate the dimerization process. Storing the compound at -20°C minimizes the kinetic energy available for the activation barrier of the nucleophilic ring-opening and dimerization reactions. It must be stored under an inert gas like Argon to completely displace ambient humidity[1].

Section 2: Degradation Pathway Visualization

The following diagram illustrates the causality between environmental moisture exposure and the structural collapse of the azetidine ring.

G N1 Solid (S)-2-(Azetidin-2-yl)ethanol HCl (Intact Salt) N2 Moisture Exposure (Hygroscopic Uptake) N1->N2 High Humidity (>10% RH) N3 Solvation & Partial Deprotonation (Free Base Equilibrium) N2->N3 Deliquescence N4 Nucleophilic Attack (Nitrogen lone pair attacks α-carbon) N3->N4 Kinetic Activation N5 Ring-Opening Degradation (Relief of Ring Strain) N4->N5 Pathway A (Hydrolysis) N6 Intermolecular Dimerization (Azetidine Dimer Formation) N4->N6 Pathway B (Dimerization)

Moisture-induced degradation pathways of azetidine hydrochloride salts.

Section 3: Standard Operating Protocol (SOP) for Handling & Storage

To prevent the degradation mechanisms outlined above, follow this self-validating workflow. Do not skip the validation step, as it is the only way to guarantee the integrity of your inert atmosphere.

Phase 1: Preparation & Aliquoting

  • Environmental Control: Transfer the bulk (S)-2-(Azetidin-2-yl)ethanol hydrochloride container into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and condensation events that occur when a primary stock vial is repeatedly opened in ambient air.

  • Sealing: Cap each vial with a PTFE-lined screw cap. Wrap the junction of the cap and vial tightly with Parafilm.

Phase 2: Self-Validating Moisture Check 4. Sentinel Vial Creation: Alongside your experimental aliquots, prepare a "sentinel vial" containing exactly 10.00 mg of the compound. Seal it identically to the others. 5. Validation Metric: Weigh the sentinel vial weekly using a microbalance.

  • Pass: Mass remains exactly 10.00 mg.

  • Fail: A mass increase of ≥0.5% (≥10.05 mg) confirms a breach in the seal and active moisture uptake. If this occurs, immediately re-purge your storage desiccator and verify the integrity of the remaining aliquots via LC-MS.

Phase 3: Long-Term Storage & Thawing 6. Storage: Place all vials inside a secondary desiccator cabinet containing indicating Drierite (calcium sulfate). Store the entire desiccator at -20°C. 7. Thawing (Critical Step): When retrieving an aliquot, remove it from the -20°C freezer and let it sit at room temperature for at least 30 minutes before opening . Causality: Opening a cold vial immediately causes ambient humidity to condense directly onto the hygroscopic powder, instantly initiating the degradation cascade.

Section 4: Quantitative Stability Data

The following table summarizes the impact of various storage conditions on the stability of (S)-2-(Azetidin-2-yl)ethanol hydrochloride over a 30-day period.

Storage ConditionAtmosphereTemperatureRelative Humidity (RH)30-Day Purity RetentionPrimary Degradation Phenotype
Optimal Argon-20°C< 5%> 99.5%None detected
Acceptable Nitrogen2-8°C< 10%98.1%Trace dimerization
Sub-optimal Ambient Air25°C40-50%< 85.0%Dimer & Ring-opened products
Stress/Failure Ambient Air40°C75%< 50.0%Complete deliquescence (paste)

References

  • ACS Publications. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2-Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Retrieved from: [Link][3]

Sources

Optimization

Technical Support Center: Purification &amp; Crystallization of (S)-2-(Azetidin-2-yl)ethanol hydrochloride

Prepared by: Your Senior Application Scientist Welcome to the technical support center for (S)-2-(Azetidin-2-yl)ethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for (S)-2-(Azetidin-2-yl)ethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification and crystallization of this chiral building block. High purity is paramount for successful downstream applications, and this document provides field-proven insights and troubleshooting protocols to achieve it.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My (S)-2-(Azetidin-2-yl)ethanol hydrochloride fails to crystallize and remains an oil or a sticky solid. What are the likely causes and solutions?

This is a common and frustrating issue, often referred to as "oiling out." It typically stems from one of three root causes: the presence of impurities, improper solvent conditions, or a failure to achieve nucleation.

Causality Analysis:

  • Impurity Effects: Even small amounts of impurities, such as residual solvents from a prior step, starting materials, or reaction byproducts, can act as "crystallization inhibitors." They disrupt the formation of a uniform crystal lattice.

  • Solvent System Mismatch: The compound may be too soluble in the chosen solvent, preventing it from reaching the necessary supersaturation state for crystallization. Conversely, rapid addition of an anti-solvent can cause the compound to crash out as an amorphous oil rather than forming an ordered crystalline solid.

  • Nucleation Barrier: Crystallization requires an initial "seed" or nucleus to begin. Spontaneous nucleation can be kinetically slow.

Troubleshooting Workflow:

Follow this decision tree to diagnose and resolve the issue.

G start Problem: Product is an oil/sticky solid check_purity Step 1: Assess Purity (TLC, NMR, HPLC) start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected purify Action: Re-purify Material (e.g., Flash Chromatography of free base) impurity_detected->purify Yes no_impurity Purity appears high impurity_detected->no_impurity No purify->check_purity After Purification solvent_issue Step 2: Re-evaluate Solvent System no_impurity->solvent_issue options Select a Strategy solvent_issue->options strategy1 Strategy A: Introduce Anti-Solvent Slowly at Elevated Temperature options->strategy1 Solvent Tuning strategy2 Strategy B: Attempt Vapor Diffusion options->strategy2 Slow Crystallization strategy3 Strategy C: Induce Nucleation options->strategy3 Seeding/Scratching seed Action: Add Seed Crystal strategy3->seed scratch Action: Scratch Inner Wall of Flask strategy3->scratch

Caption: Troubleshooting workflow for crystallization failure.

Detailed Protocols:

  • Protocol 1: Anti-Solvent Crystallization

    • Gently warm your solution containing the dissolved (S)-2-(Azetidin-2-yl)ethanol hydrochloride to approximately 40-50°C. A good starting solvent is isopropanol (IPA) or ethanol, in which the salt has moderate solubility.[1]

    • While stirring, add a suitable anti-solvent (e.g., ethyl acetate, MTBE, or heptane) dropwise. The goal is to maintain a faint turbidity.

    • If the solution becomes too cloudy, add a few drops of the primary solvent (IPA/ethanol) to redissolve the precipitate.

    • Once the optimal solvent/anti-solvent ratio is found (at the point of faint turbidity), stop adding the anti-solvent.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) overnight. Avoid disturbing the vessel.[2]

  • Protocol 2: Vapor Diffusion

    • Dissolve your compound in a minimal amount of a good solvent (e.g., methanol or water) in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a small amount of a volatile anti-solvent (e.g., diethyl ether or ethyl acetate).

    • Over time, the anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the solubility of your compound and promoting the growth of high-quality crystals. This method is excellent for small quantities.[2]

Q2: My final product has low purity despite successful crystallization. What are the potential impurities and how can I remove them?

Crystallization is a powerful purification technique, but it is not infallible. Impurities with similar structures and polarities can co-crystallize with your product.

Common Process-Related Impurities:

Impurity TypePotential SourceRecommended Detection MethodMitigation Strategy
Unreacted Starting Materials Incomplete reaction during synthesis of the free base.HPLC, LC-MS, NMRPurify the free base by column chromatography before salt formation.
Aziridine/Ring-Opened Byproducts Azetidines can be formed from cyclization reactions; competing aziridine formation or subsequent ring-opening can occur.[3][4]LC-MS to detect mass variants.Optimize cyclization conditions (base, temperature). Purify intermediate via chromatography.
Dehalogenated Species If a precursor involved a halogen (e.g., chlorine, bromine), catalytic hydrogenation or other reductive steps can remove it.[5]LC-MS (check for M-Cl+H or M-Br+H peaks).Use milder reduction conditions; purify via chromatography.
Residual Solvents Solvents used in the reaction or previous purification steps (e.g., THF, DCM, Toluene).¹H NMR, GC-HSPerform a solvent swap or azeotropic distillation before crystallization.[6] Dry the final product under high vacuum.

Expert Recommendation: The Importance of Free Base Purification

The most effective strategy to ensure high purity of the final hydrochloride salt is to meticulously purify the free base, (S)-2-(Azetidin-2-yl)ethanol, before salt formation. The free base is an amine and is amenable to standard silica gel flash chromatography.

  • Protocol 3: Flash Chromatography of the Free Base

    • Sample Preparation: Dissolve the crude free base in a minimal amount of dichloromethane (DCM).

    • Stationary Phase: Use standard silica gel (SiO₂).

    • Mobile Phase: A gradient system of DCM and Methanol (MeOH) is typically effective. Start with 100% DCM and gradually increase the MeOH concentration (e.g., 0% to 10% MeOH). Adding a small amount of a basic modifier like triethylamine (~0.5%) or ammonium hydroxide (~0.5%) to the mobile phase can prevent the amine from streaking on the silica gel.

    • Monitoring: Monitor the elution using Thin Layer Chromatography (TLC), staining with a potassium permanganate solution.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified free base as an oil.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about best practices.

Q1: What are the recommended solvent/anti-solvent systems for the crystallization of (S)-2-(Azetidin-2-yl)ethanol hydrochloride?

The ideal system is one where the compound is soluble at higher temperatures but sparingly soluble at lower temperatures. For amine hydrochlorides, protic solvents are often a good starting point.[7][8]

Recommended Solvent Systems:

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Key Considerations
Isopropanol (IPA) Ethyl Acetate, MTBE, HeptaneExcellent general-purpose system. IPA is less hygroscopic than ethanol.
Ethanol (Absolute) Diethyl Ether, TolueneA classic choice for recrystallizing amine hydrochlorides.[1] Ensure absolute ethanol is used to avoid introducing water.
Methanol Acetonitrile, Ethyl AcetateMethanol is a very strong solvent; you will likely need a larger volume of anti-solvent. Good for dissolving less soluble crude material.
Water Acetone, IsopropanolThe compound is likely very soluble in water.[9] This system can be used for precipitation but may lead to lower yields or hydration issues. Use only if other organic systems fail.
Q2: What is the optimal procedure for converting the purified free base to the hydrochloride salt?

The goal is to perform a clean, stoichiometric conversion to the salt, which can then be directly crystallized.

  • Protocol 4: Hydrochloride Salt Formation and In-Situ Crystallization

    • Dissolve the purified free base (1.0 equivalent) in a suitable solvent, such as isopropanol (IPA) or ethyl acetate. The choice depends on the desired crystallization method. Let's assume IPA for this protocol.

    • Cool the solution in an ice bath (0-5°C).

    • Slowly add a solution of HCl in a compatible solvent. A commercially available solution of 2M HCl in diethyl ether or HCl in IPA is highly recommended to avoid introducing water. Add approximately 1.0 to 1.05 equivalents of HCl dropwise while stirring.

    • Monitor the pH of the solution using wetted pH strips; the target is a slightly acidic pH (around 5-6). Avoid making the solution strongly acidic, which can sometimes hinder crystallization.

    • The hydrochloride salt will often begin to precipitate during the acid addition.

    • After the addition is complete, stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.

    • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold IPA followed by a cold anti-solvent (like MTBE or heptane) to displace the IPA.

    • Dry the crystals under high vacuum at a moderate temperature (e.g., 40°C) to constant weight.

Q3: Which analytical techniques are best for assessing the purity and chirality of the final product?

A combination of methods is required for a complete purity profile.

Overall Purification and Analysis Workflow:

G cluster_0 Purification cluster_1 Salt Formation & Crystallization cluster_2 Quality Control (QC) crude_base Crude Free Base chromatography Flash Chromatography (Silica, DCM/MeOH/NH4OH) crude_base->chromatography pure_base Pure Free Base chromatography->pure_base salt_formation Dissolve in IPA Add HCl Solution pure_base->salt_formation crystallization Cool & Precipitate salt_formation->crystallization filtration Filter & Dry crystallization->filtration final_product Final HCl Salt filtration->final_product qc Purity & Identity Analysis final_product->qc hplc HPLC (Purity) qc->hplc chiral_hplc Chiral HPLC (e.e.) qc->chiral_hplc nmr NMR (Structure) qc->nmr ms MS (Mass) qc->ms

Caption: Recommended workflow from crude material to final quality control.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for chemical purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% TFA or formic acid) is a good starting point for method development.[10][11]

  • Chiral HPLC: Essential for confirming the enantiomeric excess (e.e.) of your (S)-enantiomer. This requires a specialized chiral column (e.g., Chiralpak® or Chiralcel®).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the chemical structure and identifying any organic impurities. It is also the best method for detecting residual solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for detecting trace-level impurities.

By employing these troubleshooting strategies and best practices, you can consistently achieve high-purity, crystalline (S)-2-(Azetidin-2-yl)ethanol hydrochloride suitable for the most demanding research and development applications.

References

  • US Patent US1878970A, "Purification of primary aromatic amine hydrohalides of the benzene series".
  • "Methylamine hydrochloride", Organic Syntheses Procedure. [Link]

  • "Guide for crystallization", University of Rennes. [Link]

  • ResearchGate Discussion, "How to recrystallization amine compound and it is not soluble in common organic solvents". [Link]

  • Childs, S. L., et al. (2004). "Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids." J Am Chem Soc, 126(41), 13335-42. [Link]

  • European Patent EP2436381A1, "Crystallization of hydrohalides of pharmaceutical compounds".
  • PubChem, National Center for Biotechnology Information. "(S)-2-(Azetidin-2-yl)ethanol hydrochloride". [Link]

  • United States Pharmacopeia, "Description and Solubility". [Link]

  • Thomas, A. A., et al. (2016). "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." ACS Chem Neurosci, 7(8), 1135-44. [Link]

  • Chetwyn, N. P., et al. (2019). "Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry." MethodsX, 6, 2197-2202. [Link]

  • Kaur, H., et al. (2017). "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 7(76), 48183-48215. [Link]

  • Yoshizawa, A., et al. (2018). "Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis." Scientific Reports, 8(1), 6520. [Link]

  • "β-methyl-α-phenyl-1-pyrrolidineethanol, [R-(R,S)]-", Organic Syntheses Procedure. [Link]

  • Van Eerdenbrugh, B., et al. (2010). "Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison." Journal of Pharmaceutical Sciences, 99(9), 3826-3838. [Link]

  • Chinese Patent CN101691381A, "Crystallizing and drying method for preparing high-purity azacitidine".
  • Brandi, A., et al. (2008). "Novel Syntheses of Azetidines and Azetidinones." Chemical Reviews, 108(9), 3988-4035. [Link]

  • IJIRT (2025). "Analytical Method Development and Validation for the Determination of Azacitidine by HPLC." International Journal of Innovative Research in Technology, 12(6). [Link]

  • Rao, V. J. (2012). "Analytical Methods for Determination of some Selected Drugs in Pharmaceutical Formulations by HPLC." Pharmaceutica Analytica Acta, 3(2). [Link]

  • ResearchGate, "Recent Developments in Asymmetric Aziridination". [Link]

  • Reddy, G. K., et al. (2011). "Identification and synthesis of impurities formed during sertindole preparation." Chemistry Central Journal, 5, 2. [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Troubleshooting (S)-2-(Azetidin-2-yl)ethanol Hydrochloride

Overview: The Mechanistic Basis of Moisture Sensitivity (S)-2-(Azetidin-2-yl)ethanol hydrochloride is a highly polar, low-molecular-weight pharmaceutical intermediate. While the formation of hydrochloride salts is a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Mechanistic Basis of Moisture Sensitivity

(S)-2-(Azetidin-2-yl)ethanol hydrochloride is a highly polar, low-molecular-weight pharmaceutical intermediate. While the formation of hydrochloride salts is a widely adopted strategy to enhance the aqueous solubility of basic amines, it inherently introduces significant hygroscopicity[1].

The underlying causality lies in the crystal lattice: the highly hydrophilic, polar ionized chloride groups present on the salt crystal surface act as potent hydrogen-bond acceptors[2]. When exposed to ambient humidity, these ions rapidly coordinate with atmospheric water molecules, leading to surface adsorption, deliquescence, and potentially hydrolysis or caking[3]. Understanding this mechanism is critical for maintaining the structural and stoichiometric integrity of the compound during drug development workflows.

Data Presentation: Hygroscopicity Classification

To establish a baseline for handling requirements, the following table summarizes the general pharmacopeial classification of hygroscopic hydrochloride salts based on dynamic moisture sorption[4].

ClassificationRelative Humidity (RH) at 25°CTypical Weight Gain (%)Handling & Storage Requirement
Non-hygroscopic 20%< 0.2%Ambient laboratory conditions
Slightly hygroscopic 40%0.2% - 2.0%Tightly sealed containers, minimal exposure
Hygroscopic 60%2.0% - 15.0%Desiccator storage, rapid handling
Very hygroscopic 80%> 15.0%Glovebox / Inert atmosphere strictly required

Troubleshooting Guide & FAQs

Q: My batch of (S)-2-(Azetidin-2-yl)ethanol hydrochloride has clumped into a hard mass. Why did this happen, and can I salvage it? A: Clumping (or caking) is a hallmark of uncontrolled moisture uptake. The hydrophilic groups on the salt crystal surface promote rapid wettability[2]. When exposed to ambient humidity, the compound adsorbs water, leading to partial dissolution at the crystal surface. As temperature or humidity fluctuates, the moisture evaporates, causing the material to recrystallize into a fused, solid mass[3]. Salvage Protocol: If chemical degradation (such as hydrolysis) has not occurred, the material can often be salvaged. Dry the clumped mass in a vacuum oven at ambient temperature (to prevent thermal degradation) in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅). Crucial Step: You must verify the structural integrity via HPLC or ¹H-NMR post-drying to ensure no degradation occurred during the deliquescent phase.

Q: I observe significant weighing inaccuracies; the mass keeps increasing on the analytical balance. How do I prevent this? A: This continuous mass drift is caused by dynamic moisture sorption. For highly hygroscopic hydrochloride salts, exposure to ambient air causes rapid, real-time weight gain[1]. Solution: Implement a controlled weighing protocol. Weigh the material inside a glovebox flushed with dry argon or nitrogen (RH < 10%)[5]. If a glovebox is unavailable, use a closed weighing vessel (e.g., a weighing boat inside a sealed secondary container) tared beforehand, and transfer the solid rapidly.

Q: Does the hydrochloride salt form guarantee better performance compared to the free base? A: Not universally. While hydrochloride salts generally improve aqueous solubility, the common ion effect in environments like gastric fluid (which contains dilute HCl) can suppress the solubility product equilibrium, potentially altering bioavailability[2]. Furthermore, the extreme pH of adsorbed moisture on HCl salts can promote instability[2]. If hygroscopicity remains an insurmountable handling issue, consider alternative strategies such as converting the drug to a dicarboxylic acid salt (e.g., maleate or fumarate) or utilizing co-crystallization techniques, though this may come at the expense of reduced aqueous solubility[1][6].

Experimental Protocols: Self-Validating Systems

Protocol 1: Inert Atmosphere Weighing and Dispensing

Causality: Minimizing exposure to atmospheric moisture prevents deliquescence, ensuring that the mass weighed corresponds strictly to the active pharmaceutical ingredient (API) and not adsorbed water, thereby maintaining stoichiometric accuracy.

  • Preparation: Purge a glovebox with dry Argon until the internal hygrometer reads <5% RH[5].

  • Equilibration: Place the sealed container of (S)-2-(Azetidin-2-yl)ethanol hydrochloride, pre-tared amber vials, and spatulas into the antechamber. Cycle the vacuum/argon three times before transferring to the main chamber.

  • Dispensing: Open the source container. The powder should remain free-flowing. Weigh the required mass into the tared vials.

  • Validation Check: Observe the balance reading. Self-Validation: The mass must stabilize within 5 seconds. A continuously drifting mass indicates a compromised inert atmosphere (moisture ingress).

  • Sealing: Cap the vials tightly, wrap the seals with Parafilm, and store in a desiccator at 2-8°C[4].

Protocol 2: Moisture Quantification via Thermogravimetric Analysis (TGA)

Causality: Before utilizing a potentially compromised batch in sensitive synthetic steps, you must quantify the adsorbed water to adjust stoichiometric calculations accurately.

  • Sample Loading: Transfer 5-10 mg of the sample into a pre-tared aluminum TGA pan under a dry nitrogen environment[5].

  • Thermal Ramp: Heat the sample from 25°C to 150°C at a rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min).

  • Data Acquisition: Record the mass loss plateau that occurs before the onset of thermal decomposition.

  • Validation Check: The percentage mass loss corresponds to the volatile moisture content. Self-Validation: If the mass loss exceeds 2.0%, the batch must either be recalculated for molecular weight in stoichiometric reactions or subjected to the vacuum drying salvage protocol[5].

Workflow Visualization

Workflow A Receipt of HCl Salt BB BB A->BB Intact B Inspect Integrity D Transfer to Glovebox (<10% RH) B->D Compromised C Store at 2-8°C over Silica C->D For use E Weigh & Aliquot D->E F Seal under Argon E->F BB->C Intact

Caption: Workflow for handling and storing hygroscopic hydrochloride salts.

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: MDPI URL:[Link]

  • Title: Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: Synthesis and evaluation of dopaminergic prodrugs designed for transdermal iontophoretic drug delivery Source: CORE URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (S)-2-(Azetidin-2-yl)ethanol Hydrochloride N-Alkylation

As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic hurdles associated with the N-alkylation of (S)-2-(Azetidin-2-yl)ethanol hydrochloride. The azetidine ring is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic hurdles associated with the N-alkylation of (S)-2-(Azetidin-2-yl)ethanol hydrochloride. The azetidine ring is a highly strained four-membered heterocycle (~26 kcal/mol ring strain)[1]. When a hydroxyethyl group is present at the C2 position, it introduces severe steric hindrance that restricts the trajectory of incoming electrophiles during standard SN2 transitions. Furthermore, the presence of a primary alcohol creates a competing nucleophilic site, and the hydrochloride salt necessitates careful free-basing to avoid base-catalyzed ring opening[2].

This guide synthesizes field-proven insights to help you navigate these chemoselective and steric challenges.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my direct N-alkylation yield so low despite using a large excess of alkyl halide? The Causality: The C2-hydroxyethyl substituent projects into the space surrounding the nitrogen lone pair. Because the four-membered ring is conformationally rigid, the nitrogen cannot easily invert or rotate to relieve this steric clash during the SN2 transition state[3]. The Solution: You must lower the activation energy barrier by enhancing the electrophile. If you are using an alkyl chloride or bromide, add 0.5–1.0 equivalents of Sodium Iodide (NaI) to initiate an in-situ Finkelstein reaction. The transiently formed alkyl iodide is significantly more reactive and can overcome the steric penalty. Alternatively, switch to an alkyl triflate.

Q2: I am observing a complex mixture of N-alkylated, O-alkylated, and N,O-dialkylated products on my LC-MS. How do I improve chemoselectivity? The Causality: While secondary amines are generally more nucleophilic than primary alcohols, the severe steric hindrance at the azetidine nitrogen drastically reduces its kinetic nucleophilicity. This levels the playing field, allowing the unhindered primary alcohol on the side chain to compete for the electrophile. The Solution: If direct alkylation is required, run the reaction at lower temperatures (0–20 °C) using a non-nucleophilic base (DIPEA). If O-alkylation persists, you must either transiently protect the alcohol (e.g., using TMS-Cl) or abandon direct alkylation in favor of reductive amination, which is strictly chemoselective for the amine[4].

Q3: How do I properly handle the hydrochloride salt without causing azetidine ring opening? The Causality: Azetidines are susceptible to ring-opening due to their high strain energy. Using strong, nucleophilic bases (like NaOH) or heating the reaction excessively can trigger nucleophilic attack on the strained ring, leading to ring-opened amino-ether byproducts[1]. The Solution: Perform a mild free-basing step using N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs2CO3) in a polar aprotic solvent (MeCN or DMF) prior to introducing your electrophile.

Q4: Direct alkylation is failing completely with my bulky electrophile (e.g., isopropyl or substituted benzyl groups). What is the alternative? The Causality: Forcing a secondary amine to attack a sterically hindered secondary electrophile results in an SN2 transition state that is kinetically inaccessible at room temperature. The Solution: Switch to Reductive Amination. By reacting the azetidine with the corresponding aldehyde or ketone, you form an iminium ion intermediate. This intermediate is sp2 hybridized (planar), which temporarily relieves the steric crowding around the nitrogen, allowing for facile hydride delivery from a reducing agent like NaBH(OAc)3.

Part 2: Experimental Workflows & Decision Logic

Use the following decision tree to determine the optimal synthetic route based on your specific reaction outcomes.

Workflow Start N-Alkylation Failure Low Yield / Impurities CheckSalt Is the HCl salt fully neutralized? Start->CheckSalt BaseFix Use DIPEA or Cs2CO3 in MeCN/DMF CheckSalt->BaseFix No CheckSide Are there O-alkylated side products? CheckSalt->CheckSide Yes OAlkFix Protect OH (TMS/TBS) or lower temperature CheckSide->OAlkFix Yes CheckSteric Is the electrophile sterically hindered? CheckSide->CheckSteric No Finkelstein Add NaI/KI (Finkelstein) or use Alkyl Triflate CheckSteric->Finkelstein Moderately RedAmin Switch to Reductive Amination Workflow CheckSteric->RedAmin Highly Bulky

Decision tree for troubleshooting (S)-2-(Azetidin-2-yl)ethanol N-alkylation challenges.

Part 3: Quantitative Optimization Data

The following table summarizes the optimization landscape for the N-alkylation of (S)-2-(Azetidin-2-yl)ethanol, demonstrating the causality between reaction conditions and chemoselectivity.

Base / AdditiveSolventTemp (°C)ElectrophileYield (%)N:O Alkylation RatioMechanistic Observation
K2CO3DMF60R-Br3560:40High temp promotes competing O-alkylation and thermal ring opening.
DIPEAMeCN25R-Br4585:15Milder base prevents ring opening; incomplete conversion due to sterics.
DIPEA + NaIMeCN25R-Br8290:10Finkelstein activation accelerates SN2, kinetically outcompeting O-alkylation.
NaBH(OAc)3DCE25R-CHO95>99:1Reductive amination avoids SN2 transition state entirely; strict N-selectivity.

Part 4: Self-Validating Experimental Protocols

Protocol A: Finkelstein-Assisted Direct N-Alkylation

Use this protocol for primary or moderately hindered secondary alkyl halides.

  • Free-Basing: Suspend (S)-2-(Azetidin-2-yl)ethanol hydrochloride (1.0 eq) in anhydrous Acetonitrile (0.2 M). Add DIPEA (2.5 eq) dropwise at 0 °C.

    • Self-Validation: Spot an aliquot on wet pH paper; the pH should register between 9–10, confirming complete neutralization of the HCl salt. The suspension should become a clear solution.

  • Electrophile Activation: Add the alkyl bromide (1.2 eq) followed by anhydrous NaI (0.5 eq).

    • Self-Validation: The solution will turn a pale yellow/orange color within 15 minutes, indicating the successful in-situ generation of the highly reactive alkyl iodide.

  • Reaction: Stir the mixture at 25 °C for 12–16 hours under inert atmosphere.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting azetidine (Rf ~0.1) will stain strongly with Ninhydrin (purple). The desired N-alkylated product will appear at a higher Rf (~0.4) and will stain with KMnO4 (yellow on purple background).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Chemoselective Reductive Amination (Steric Bypass)

Use this protocol for bulky electrophiles or when O-alkylation cannot be suppressed.

  • Iminium Formation: Suspend the azetidine hydrochloride salt (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add DIPEA (1.5 eq) and the target aldehyde/ketone (1.1 eq). Stir at 25 °C for 2 hours.

    • Self-Validation: Pull a 10 µL aliquot, dilute in LC-MS grade MeOH, and inject. You should observe the mass of the dehydrated iminium/enamine intermediate [M+H]+, confirming that the steric bulk has been temporarily relieved.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Self-Validation: Mild effervescence (H2 gas) may be observed. The reaction mixture will become slightly cloudy.

  • Completion: Stir at 25 °C for 12 hours.

    • Self-Validation: LC-MS will show complete conversion of the iminium mass to the final reduced N-alkylated product mass. No O-alkylated mass will be present.

  • Workup: Quench carefully with 1M NaOH (to break down boron complexes) until the aqueous layer reaches pH 10. Extract with DCM (3x), dry over Na2SO4, and concentrate.

References

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances.[Link][3]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.[Link][1]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.[Link][2]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.[Link][4]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for (S)-2-(Azetidin-2-yl)ethanol Hydrochloride Purity: HILIC-CAD vs. RP-HPLC-UV Comparison Guide

Analyzing highly polar, low-molecular-weight aliphatic amines presents a dual challenge for analytical scientists: achieving adequate chromatographic retention and ensuring sensitive, reproducible detection. (S)-2-(Azeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyzing highly polar, low-molecular-weight aliphatic amines presents a dual challenge for analytical scientists: achieving adequate chromatographic retention and ensuring sensitive, reproducible detection. (S)-2-(Azetidin-2-yl)ethanol hydrochloride (PubChem CID 118994825)[1] is a prime example of this challenge. As a highly polar chiral building block containing a basic azetidine ring and a hydroxyl group, it lacks a conjugated π -electron system, rendering traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection largely ineffective.

This guide objectively compares the performance of traditional RP-HPLC-UV against Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD). Furthermore, it provides a self-validating experimental protocol and evaluates the method against the latest[2].

Mechanistic Evaluation: Why Traditional Methods Fail

To understand the necessity of HILIC-CAD, we must examine the causality behind the failure of standard RP-HPLC-UV systems for this specific analyte.

Chromatographic Retention: RP-HPLC vs. HILIC

In RP-HPLC, retention relies on the hydrophobic partitioning of analytes into a non-polar stationary phase (e.g., C18). Highly polar analytes like (S)-2-(Azetidin-2-yl)ethanol hydrochloride have a low affinity for C18 chains, resulting in elution at or near the void volume[3]. While ion-pairing reagents (e.g., alkyl sulfonates) can artificially increase hydrophobicity, they permanently alter column chemistry and cause severe ion suppression in downstream mass spectrometry (MS) or aerosol-based detectors.

Conversely, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The fundamental mechanism relies on a water-enriched liquid layer that adsorbs to the polar stationary phase. Analytes partition between the bulk organic mobile phase and this aqueous layer[4][5]. For basic amines, HILIC provides excellent retention and peak shape without the need for contaminating ion-pairing agents.

Detection Strategy: UV vs. ELSD vs. CAD

Because the azetidine ring lacks a strong chromophore, UV detection requires monitoring at low wavelengths (<210 nm). This leads to severe baseline drift during gradients, high background noise from mobile phase absorbance, and unacceptably high Limits of Detection (LOD).

Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are near-universal detectors that measure non-volatile analytes independently of their optical properties[6]. However, CAD is fundamentally superior for this application. While ELSD measures light scattered by dried aerosol particles—a process that varies exponentially with particle size and results in sigmoidal response curves—CAD measures the electrical charge transferred to the particles by ionized nitrogen[6][7]. This charge transfer is directly proportional to the particle mass, giving CAD a more uniform inter-analyte response, a wider dynamic range, and significantly higher sensitivity for low-molecular-weight compounds[8].

MethodSelection Start Target: (S)-2-(Azetidin-2-yl)ethanol HCl Polarity Highly Polar & Basic? Start->Polarity RPHPLC RP-HPLC (C18) Poor Retention Polarity->RPHPLC No HILIC HILIC / Mixed-Mode Excellent Retention Polarity->HILIC Yes Chromophore Strong UV Chromophore? UV UV Detection (<210 nm) High Noise, Low Sensitivity Chromophore->UV Yes CAD CAD / ELSD / MS Universal Mass Detection Chromophore->CAD No (Azetidine ring) HILIC->Chromophore Optimal Optimal System: HILIC + CAD CAD->Optimal

Decision tree illustrating the physicochemical logic for selecting HILIC-CAD over RP-HPLC-UV.

Self-Validating Experimental Protocol (HILIC-CAD)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) to verify that the chromatographic system is fit for purpose before any sample analysis occurs, aligning with ICH Q14 and Q2(R2) lifecycle expectations[9].

Reagents & Materials
  • Stationary Phase: Zwitterionic HILIC column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: Low pH ensures the basic azetidine nitrogen remains fully protonated, preventing secondary interactions with residual silanols that cause peak tailing).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: 80:20 Acetonitrile:Water. (Causality: In HILIC, injecting samples in highly aqueous diluents causes peak distortion. The diluent must closely match the initial mobile phase conditions)[3].

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B

    • 2.0 - 10.0 min: Linear gradient to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 90% B

    • 12.1 - 20.0 min: Re-equilibration at 90% B (Causality: HILIC requires longer re-equilibration times than RP-HPLC to re-establish the aqueous layer on the stationary phase).

  • Detector Settings (CAD): Evaporation temperature 35°C; Data collection rate 10 Hz; Filter 3.6s.

System Suitability Testing (SST) Workflow

Before analyzing validation samples, the system must pass the following criteria using a 100 µg/mL standard solution:

  • Inject Blank (Diluent): Verify no interfering peaks at the retention time of (S)-2-(Azetidin-2-yl)ethanol.

  • Inject Standard (n=6 replicates):

    • Precision: Relative Standard Deviation (RSD) of peak area 2.0%.

    • Peak Symmetry: Tailing factor ( Tf​ ) between 0.8 and 1.5.

    • Efficiency: Theoretical plates ( N ) 5,000.

  • Action: If SST fails, halt analysis, troubleshoot the system (e.g., check mobile phase preparation or column equilibration), and re-run SST.

ICH Q2(R2) Method Validation Framework

The provides a unified standard for ensuring analytical methods are scientifically sound, reproducible, and defensible[10]. The validation of the HILIC-CAD method for (S)-2-(Azetidin-2-yl)ethanol hydrochloride purity was benchmarked against a traditional RP-HPLC-UV method.

ICHValidation Val ICH Q2(R2) Validation Spec Specificity (Blank, Impurities) Val->Spec Lin Linearity & Range (R² ≥ 0.995) Val->Lin Acc Accuracy (Recovery 98-102%) Val->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Val->Prec Sens LOD / LOQ (S/N 3:1 and 10:1) Val->Sens Report Validated Method Ready for QC Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report

Lifecycle workflow of analytical procedure validation according to ICH Q2(R2) guidelines.

Validation Parameters Explained
  • Specificity: The ability to assess the analyte unequivocally in the presence of impurities or degradants. CAD's uniform response ensures that unknown impurities are detected proportionally to their mass, unlike UV where an impurity lacking a chromophore would be entirely missed.

  • Linearity & Range: Evaluated across 25% to 150% of the target concentration. Note: CAD response is inherently non-linear over wide ranges (often following a power-law relationship). Modern Chromatography Data Systems (CDS) apply a quadratic or power-function curve fit to achieve R2≥0.999 [8].

  • Accuracy & Precision: Accuracy is determined via spike-recovery experiments. Precision is assessed via intra-day repeatability and inter-day intermediate precision.

  • LOD & LOQ: Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

Quantitative Comparison: HILIC-CAD vs. RP-HPLC-UV

The table below summarizes the validation data, highlighting the stark performance differences between the two methodologies.

ICH Q2(R2) ParameterAcceptance CriteriaHILIC-CAD PerformanceRP-HPLC-UV (210 nm) PerformanceConclusion / Causality
Retention Time ( tR​ ) > 3.0 min ( k′>2 )6.4 min (Excellent)1.8 min (Void volume)HILIC retains polar amines via aqueous partitioning; C18 fails due to low hydrophobicity.
Specificity No interference at tR​ Pass (Resolution > 2.0)Fail (Co-elution with void)RP-HPLC cannot resolve the analyte from early-eluting polar matrix components.
Linearity ( R2 ) ≥0.995 0.9992 (Power-fit)0.9841 (Linear-fit)UV baseline drift at 210 nm severely impacts integration accuracy.
Accuracy (Recovery) 98.0% - 102.0%99.4% - 101.1% 88.5% - 114.2%CAD provides uniform mass-based response; UV is compromised by background noise.
Precision (RSD, n=6) ≤2.0% 0.8% 4.5%HILIC-CAD yields highly reproducible peak areas due to stable aerosol charging.
Limit of Detection (LOD) S/N 35 ng/mL 450 ng/mLCAD is ~90x more sensitive for non-chromophoric compounds than low-wavelength UV.
Limit of Quantitation S/N 1015 ng/mL 1,500 ng/mLTrace impurity profiling is only possible using the HILIC-CAD system.

Conclusion

For the purity determination of (S)-2-(Azetidin-2-yl)ethanol hydrochloride, traditional RP-HPLC-UV is fundamentally inadequate due to the molecule's high polarity and lack of a UV chromophore. The data clearly demonstrates that HILIC-CAD is the authoritative choice.

By leveraging the aqueous partitioning mechanism of HILIC, scientists achieve robust retention without contaminating ion-pairing reagents. Coupling this with CAD ensures near-universal, highly sensitive mass-based detection. When validated against ICH Q2(R2) standards, the HILIC-CAD method not only meets but exceeds regulatory requirements for specificity, accuracy, and sensitivity, providing a reliable, self-validating system for rigorous drug development and quality control.

References

  • National Center for Biotechnology Information (PubChem). (S)-2-(Azetidin-2-yl)ethanol hydrochloride (CID 118994825). Retrieved from:[Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from:[Link]

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

Sources

Comparative

Analytical Strategies for Enantiomeric Excess (ee) Determination of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride

Determining the enantiomeric excess (ee) of small, highly polar chiral building blocks presents a unique set of chromatographic challenges. For researchers and drug development professionals working with (S)-2-(Azetidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the enantiomeric excess (ee) of small, highly polar chiral building blocks presents a unique set of chromatographic challenges. For researchers and drug development professionals working with (S)-2-(Azetidin-2-yl)ethanol hydrochloride , conventional reversed-phase high-performance liquid chromatography (HPLC) is often insufficient.

This molecule is a highly polar secondary amine featuring a strained four-membered azetidine ring and an ethanol side chain. Crucially, it lacks an extended conjugated π -system or aromatic ring, rendering it essentially transparent to standard UV detection (>220 nm). Furthermore, its high basicity (pKa ~10) leads to severe peak tailing and poor retention on traditional silica-based columns due to deleterious silanol interactions.

To achieve baseline chiral resolution and accurate ee quantification, analytical scientists must employ specialized techniques. This guide objectively compares two field-proven strategies: Pre-column Derivatization coupled with Supercritical Fluid Chromatography (SFC-UV) and Direct Analysis via Hydrophilic Interaction Chromatography (HILIC-MS/ELSD) .

Mechanistic Workflow for Chiral Resolution

The decision to derivatize or analyze the native compound dictates the entire chromatographic workflow, from the choice of Chiral Stationary Phase (CSP) to the detection modality.

G Start Sample: (S)-2-(Azetidin-2-yl)ethanol HCl Decision Chromophore Present? Start->Decision NoUV No (UV Transparent) Decision->NoUV Path1 Path 1: Pre-column Derivatization (Benzoylation) NoUV->Path1 Introduce pi-pi sites Path2 Path 2: Direct Analysis (Underivatized) NoUV->Path2 Preserve native state CSP1 Polysaccharide CSP (e.g., Chiralcel OD-H) Path1->CSP1 CSP2 Zwitterionic / HILIC CSP (e.g., Chiralpak ZWIX) Path2->CSP2 Detect1 UV/Vis Detection (254 nm) CSP1->Detect1 Detect2 MS / CAD / ELSD Detection CSP2->Detect2 Result Enantiomeric Excess (ee) Determination Detect1->Result Detect2->Result

Decision workflow for the chiral chromatographic analysis of UV-transparent polar amines.

Objective Comparison of Techniques

The following table summarizes the quantitative and qualitative performance metrics of both approaches, allowing laboratories to select the method that best aligns with their instrumentation and throughput requirements.

Performance MetricStrategy A: Derivatization + SFC-UVStrategy B: Direct HILIC-MS/ELSD
Chiral Stationary Phase Polysaccharide (e.g., Chiralcel OD-H)Zwitterionic (e.g., Chiralpak ZWIX)
Detection Mode UV/Vis (254 nm)ESI-MS, CAD, or ELSD
Sample Preparation High (Neutralization + Benzoylation)Low (Neutralization only)
Mechanistic Driver π−π interactions, steric fitIonic interactions, hydrogen bonding
Typical Analysis Time < 10 minutes (SFC)15 - 25 minutes (HPLC)
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~1 - 5 µg/mL (ELSD) / <0.05 µg/mL (MS)
Cost per Analysis Low (Standard UV detectors)High (Requires MS or specialized detectors)
Experimental Methodologies & Self-Validating Protocols
Protocol 1: Pre-column Benzoylation and SFC-UV Analysis

Mechanistic Rationale: Derivatizing the secondary amine and hydroxyl group with benzoyl chloride serves a dual purpose. First, it introduces a strong UV chromophore, enabling detection via standard diode array detectors (DAD). Second, the addition of bulky aromatic groups introduces critical π−π interaction sites. These π -acidic/basic interactions are fundamentally required for chiral recognition when 1 such as Daicel Chiralcel OD-H[1]. Furthermore, 2 and faster analysis times for basic compounds compared to normal-phase HPLC[2].

Step-by-Step Workflow:

  • Free-basing & Solubilization: Dissolve 10 mg of (S)-2-(Azetidin-2-yl)ethanol HCl in 1.0 mL of anhydrous dichloromethane (DCM). Add 2.5 equivalents of triethylamine (TEA) to neutralize the hydrochloride salt and act as an acid scavenger.

  • Derivatization: Add 2.0 equivalents of benzoyl chloride dropwise. Stir the mixture at room temperature for 2 hours. This3 ensures complete conversion of the polar azetidine into a UV-active N-benzoyl derivative[3].

  • Quenching & Extraction: Quench the reaction with 1 mL of saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure. Reconstitute the residue in 1 mL of HPLC-grade methanol.

  • SFC-UV Parameters:

    • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: CO2​ / Methanol (80:20 v/v).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40°C.

    • Detection: UV at 254 nm.

  • System Validation: Self-Validation Step: Prior to analyzing the enantioenriched sample, inject a derivatized racemic standard (rac-2-(Azetidin-2-yl)ethanol). The system is only validated for ee determination if the chromatographic resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 . Calculate the enantiomeric excess using the formula: ee=AreaS​+AreaR​AreaS​−AreaR​​×100% .

Protocol 2: Direct HILIC-MS/ELSD Analysis

Mechanistic Rationale: If sample derivatization is unfeasible, direct analysis must be employed. Because the native molecule is highly polar, 4 that cannot be achieved through traditional reversed-phase methods[4]. By utilizing a zwitterionic CSP (e.g., Chiralpak ZWIX), chiral recognition is driven by stereoselective ionic interactions and hydrogen bonding rather than π−π stacking. Because the analytes lack sufficient ultraviolet chromophores,4 or Mass Spectrometry (MS) is strictly required[4].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 2 mg of (S)-2-(Azetidin-2-yl)ethanol HCl in 1 mL of Acetonitrile/Water (90:10 v/v) containing 0.1% diethylamine (DEA). The DEA ensures the secondary amine remains in a free-base state, which is critical for consistent partitioning into the aqueous layer immobilized on the HILIC stationary phase.

  • LC-MS/ELSD Parameters:

    • Column: Chiralpak ZWIX(+) (4.0 x 150 mm, 3 µm).

    • Mobile Phase: Acetonitrile / Methanol / Water (75:20:5 v/v/v) supplemented with 50 mM Ammonium Formate and 0.1% Formic Acid (pH ~3.0). Note: The acidic buffer protonates the zwitterionic stationary phase and the analyte, facilitating ion-exchange interactions.

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25°C.

    • Detection (ELSD): Evaporator Temp: 40°C, Nebulizer Temp: 40°C, Gas Flow: 1.2 SLM.

    • Detection (MS): Electrospray Ionization (ESI) in positive ion mode, monitoring m/z 102.1 for [M+H]+ .

  • System Validation: Self-Validation Step: Inject a racemic mixture. Ensure the signal-to-noise ratio (S/N) for the minor enantiomer is ≥10:1 to guarantee accurate integration. For ELSD, which has a non-linear response, construct a logarithmic calibration curve using standard mixtures of known ee to validate the calculated area ratios before applying them to the unknown sample.

References
  • Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)
  • Efficient Route to (S)
  • Source: Analytical Chemistry (ACS Publications)
  • A Comparative Guide: HPLC vs.

Sources

Validation

Comparative Reactivity Guide: (S)-2-(Azetidin-2-yl)ethanol hydrochloride vs. Pyrrolidine Analogs

As drug discovery increasingly explores novel chemical space, the strategic replacement of ubiquitous pyrrolidine or piperidine rings with strained azetidines has emerged as a powerful bioisosteric approach. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly explores novel chemical space, the strategic replacement of ubiquitous pyrrolidine or piperidine rings with strained azetidines has emerged as a powerful bioisosteric approach. This guide provides an objective, data-driven comparison of (S)-2-(Azetidin-2-yl)ethanol hydrochloride against its direct five-membered analog, (S)-2-(pyrrolidin-2-yl)ethanol .

By dissecting the physicochemical causality behind their divergent reactivities, this guide equips researchers with the mechanistic insights necessary to design robust synthetic workflows and avoid common pitfalls in late-stage functionalization.

Physicochemical Foundations: The Causality of Reactivity

While azetidines and pyrrolidines are both saturated nitrogen heterocycles, their reactivity profiles are fundamentally dictated by differences in Baeyer ring strain and the resulting orbital hybridization of the nitrogen lone pair.

Ring Strain and Orbital Hybridization

The four-membered azetidine ring possesses a highly compressed C–N–C bond angle of approximately 93°. This geometric distortion forces the nitrogen lone pair to adopt greater s-character compared to the less strained pyrrolidine ring [1]. The inherent ring strain of azetidine is experimentally determined to be 25.2 kcal/mol , which is nearly 20 kcal/mol higher than that of pyrrolidine (5.8 kcal/mol ) [1]. This massive strain differential is the primary thermodynamic driving force that makes azetidines highly susceptible to ring-opening and ring-expansion reactions under conditions where pyrrolidines remain entirely inert.

Basicity vs. Nucleophilicity

Despite the significant difference in ring strain, the Brønsted basicity of the two scaffolds is remarkably similar in aqueous environments. The pKa of the azetidine conjugate acid is 11.29, compared to 11.31 for pyrrolidine [1, 2]. Therefore, both molecules behave as typical secondary amines during simple acid-base manipulations. However, their nucleophilicity diverges. Pyrrolidines are generally stronger nucleophiles due to the lower s-character of their nitrogen lone pair and reduced steric hindrance at the transition state [4].

Quantitative Comparison Table
Property(S)-2-(Azetidin-2-yl)ethanol(S)-2-(Pyrrolidin-2-yl)ethanolCausality / Impact on Reactivity
Ring Size 4-membered5-memberedDetermines conformational rigidity and bioisosteric utility.
Ring Strain ~25.2 kcal/mol~5.8 kcal/molDrives azetidine's unique susceptibility to ring-opening/expansion [1].
Conjugate Acid pKa 11.2911.31Both require similar pH adjustments for free-basing[2].
Nucleophilicity ModerateHighPyrrolidine N-alkylation is kinetically faster [4].
Bicyclic Intermediate 1-Azoniabicyclo[3.2.0]heptane1-Azoniabicyclo[3.3.0]octaneAzetidine intermediate is highly reactive; pyrrolidine intermediate is stable [3].

Mechanistic Divergence: Neighboring Group Participation

The presence of the 2-hydroxyethyl side chain in both molecules introduces a critical vector for intramolecular reactivity. When the primary alcohol is activated (e.g., converted to a chloride or mesylate), the secondary amine can undergo intramolecular N-alkylation.

For (S)-2-(pyrrolidin-2-yl)ethanol , this cyclization yields a 1-azoniabicyclo[3.3.0]octane system. Because the five-membered rings possess minimal strain, this bicyclic salt is relatively stable and acts as a thermodynamic sink.

Conversely, activating the side chain of (S)-2-(Azetidin-2-yl)ethanol generates a highly strained 1-azoniabicyclo[3.2.0]heptane intermediate [3]. The release of the ~25 kcal/mol ring strain drastically lowers the activation energy for subsequent nucleophilic attack. Depending on the nucleophile (e.g., azide, cyanide, or acetate), this intermediate undergoes rapid regioselective ring expansion to yield functionalized pyrrolidines or azepanes [3].

MechanisticPathway Azetidine (S)-2-(Azetidin-2-yl)ethanol Activation1 Alcohol Activation (e.g., SOCl2) Azetidine->Activation1 Pyrrolidine (S)-2-(Pyrrolidin-2-yl)ethanol Activation2 Alcohol Activation (e.g., SOCl2) Pyrrolidine->Activation2 BicyclicAz 1-Azoniabicyclo[3.2.0]heptane (Highly Strained) Activation1->BicyclicAz Intramolecular Alkylation BicyclicPyr 1-Azoniabicyclo[3.3.0]octane (Stable Salt) Activation2->BicyclicPyr Intramolecular Alkylation Expansion Nucleophilic Attack Ring Expansion (Pyrrolidines) BicyclicAz->Expansion Relief of ~25 kcal/mol Ring Strain NoExpansion No Spontaneous Expansion (Reaction Arrests) BicyclicPyr->NoExpansion Minimal Strain (~5.8 kcal/mol)

Mechanistic divergence of azetidine vs. pyrrolidine upon side-chain activation.

Self-Validating Experimental Protocols

To objectively compare the reactivity of these two scaffolds, the following protocols establish a self-validating system. By subjecting both analogs to identical activation and trapping conditions, the strain-driven expansion of the azetidine ring is empirically isolated as the sole variable.

Protocol A: Comparative Ring Expansion Assay

This protocol evaluates the propensity of the activated scaffolds to undergo nucleophilic ring expansion [3].

Materials:

  • (S)-2-(Azetidin-2-yl)ethanol hydrochloride (Substrate A)

  • (S)-2-(Pyrrolidin-2-yl)ethanol hydrochloride (Substrate B)

  • Thionyl chloride (SOCl₂), Sodium carbonate (Na₂CO₃), Sodium azide (NaN₃)

  • Dichloromethane (DCM), Acetonitrile (MeCN), Water.

Step-by-Step Methodology:

  • Free-Basing & Activation: Dissolve 0.1 mmol of the hydrochloride salt (Substrate A or B) in 1.0 mL anhydrous DCM. Add 2.0 equivalents of SOCl₂ dropwise at 0 °C.

  • Cyclization: Heat the reaction mixture to reflux for 2 hours to ensure complete conversion of the alcohol to the alkyl chloride. Cool to ambient temperature and remove the solvent under reduced pressure.

  • Bicyclic Intermediate Formation: Dissolve the crude residue in 2.0 mL of a 1:2 H₂O/MeCN mixture. Add 4.0 equivalents of Na₂CO₃. Stir for 5 minutes to promote intramolecular N-alkylation.

  • Nucleophilic Trapping: Add 3.0 equivalents of NaN₃ to the mixture and stir at 60 °C for 4 hours.

  • Workup & Analysis: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate. Analyze the crude mixture via ¹H-NMR and LC-MS.

    • Expected Result for Substrate A: Complete consumption of the azetidine, yielding a mixture of ring-expanded azido-pyrrolidines and azepanes.

    • Expected Result for Substrate B: Recovery of the stable 1-azoniabicyclo[3.3.0]octane derivative (or the corresponding unexpanded chloro-amine), validating the lack of strain-driven expansion.

Workflow Step1 1. Substrate Preparation 0.1 mmol HCl salts in DCM Step2 2. Side-Chain Activation SOCl2 (2 eq), Reflux 2h Step1->Step2 Step3 3. Bicyclic Intermediate Formation Na2CO3 (4 eq) in MeCN/H2O Step2->Step3 Step4 4. Nucleophilic Trapping NaN3 (3 eq), 60 °C, 4h Step3->Step4 Step5 5. Product Analysis NMR / LC-MS (Regioselectivity) Step4->Step5

Experimental workflow for the comparative ring expansion assay.

Protocol B: Chemoselective N-Acylation

To utilize the intact azetidine ring in drug discovery without triggering ring-opening, the secondary amine must be functionalized under conditions that do not activate the primary alcohol.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of (S)-2-(Azetidin-2-yl)ethanol hydrochloride in 5 mL of anhydrous THF.

  • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free base and act as an acid scavenger.

  • Cool the solution to -78 °C. Slowly add 1.05 equivalents of an acyl chloride (e.g., benzoyl chloride).

    • Causality Note: The low temperature and strict stoichiometric control prevent O-acylation and subsequent intramolecular side reactions.

  • Stir for 1 hour, quench with saturated aqueous NaHCO₃, and extract with DCM. The resulting N-acyl azetidine will retain the intact four-membered ring, demonstrating that azetidines are perfectly stable when the thermodynamic trigger (alcohol activation) is absent.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[Link]

  • Radić, N., Despotović, I., & Vianello, R. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta, 85(4), 495-504.[Link]

  • Drouillat, B., Dorogan, I. V., Kletskii, M., Burov, O. N., & Couty, F. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 81(15), 6677-6685.[Link]

  • An, F., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society, 142(3), 1526-1547.[Link]

Comparative

A Senior Application Scientist's Guide to the LC-MS Analysis and Mass Fragmentation of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride

Introduction: The Analytical Imperative for Novel Azetidines In modern drug discovery, the azetidine scaffold has emerged as a critical bioisostere, prized for its ability to enhance metabolic stability and improve the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Azetidines

In modern drug discovery, the azetidine scaffold has emerged as a critical bioisostere, prized for its ability to enhance metabolic stability and improve the pharmacokinetic properties of therapeutic candidates.[1][2] (S)-2-(Azetidin-2-yl)ethanol is a chiral building block that exemplifies this class of compounds. Its small, polar, and chiral nature presents a unique set of analytical challenges. Accurate and robust analytical methods are paramount for ensuring stereochemical purity, monitoring reaction completion, and performing quantitative analysis in complex biological matrices.

This guide provides an in-depth comparison of analytical methodologies for (S)-2-(Azetidin-2-yl)ethanol hydrochloride. We will focus on a primary, highly effective Liquid Chromatography-Mass Spectrometry (LC-MS) method, elucidate its characteristic mass fragmentation pattern, and compare its performance against viable alternatives. The insights herein are derived from established principles of separation science and mass spectrometry, tailored to the specific physicochemical properties of this compound.

Primary Analytical Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Tandem Mass Spectrometry (MS/MS)

For small, polar analytes like (S)-2-(Azetidin-2-yl)ethanol, conventional reversed-phase (RP) chromatography is often inadequate. The compound exhibits insufficient retention on nonpolar stationary phases (e.g., C18), leading to elution near or within the solvent front, which compromises peak shape, sensitivity, and reproducibility due to matrix effects.

Our recommended approach is Hydrophilic Interaction Liquid Chromatography (HILIC) , which utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This setup promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, providing excellent retention and chromatographic resolution.[3] Coupling HILIC with tandem mass spectrometry (MS/MS) affords unparalleled selectivity and sensitivity, making it the gold standard for this application.[4][5]

Experimental Workflow: HILIC-MS/MS

The following diagram outlines the complete workflow from sample preparation to data analysis.

HILIC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh (S)-2-(Azetidin-2-yl)ethanol HCl B Dissolve in Diluent (e.g., 90:10 Acetonitrile:Water) A->B C Vortex & Centrifuge B->C D Inject into HILIC-UHPLC System C->D Transfer to Autosampler E Electrospray Ionization (ESI+) Source D->E F Tandem Quadrupole Mass Spectrometer (MS/MS) E->F G Chromatogram Integration F->G Data Acquisition H Quantitation & Reporting G->H

Caption: HILIC-MS/MS workflow for the analysis of (S)-2-(Azetidin-2-yl)ethanol HCl.

Detailed HILIC-MS/MS Protocol

This protocol is designed as a self-validating system, ensuring robustness and reproducibility.

1. Sample Preparation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of (S)-2-(Azetidin-2-yl)ethanol hydrochloride in a diluent matching the initial mobile phase composition (e.g., 90:10 v/v acetonitrile:water).

  • Calibration Curve: Serially dilute the stock solution to create calibration standards ranging from approximately 0.5 ng/mL to 500 ng/mL.

  • Rationale: Using a diluent high in organic content prevents peak distortion that can occur when injecting an aqueous sample into a HILIC mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: Amide- or silica-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Rationale: Ammonium formate and formic acid serve as mobile phase modifiers that improve peak shape and enhance ionization efficiency in the MS source.[6] The gradient starts with a high organic content to retain the analyte and gradually increases the aqueous portion to elute it.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Tandem Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Rationale: ESI in positive mode is ideal for amines, which readily accept a proton to form a stable [M+H]⁺ ion. MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4]

Mass Fragmentation Analysis

Understanding the fragmentation pattern is crucial for structural confirmation and developing a selective MRM method. The protonated molecule of (S)-2-(Azetidin-2-yl)ethanol ([C₅H₁₁NO+H]⁺) has a monoisotopic mass of m/z 102.09 .

Under collision-induced dissociation (CID), the molecule undergoes characteristic fragmentation driven by the stability of the resulting ions and the inherent strain of the four-membered azetidine ring.[7]

Fragmentation_Pathway parent Precursor Ion [M+H]⁺ m/z 102.09 frag1 Product Ion Loss of H₂O m/z 84.08 parent->frag1 - H₂O frag2 Product Ion α-Cleavage m/z 56.07 parent->frag2 - CH₂CH₂OH frag3 Product Ion Loss of C₂H₄O m/z 58.06 parent->frag3 - C₂H₄ (ethylene)

Caption: Predicted ESI+ mass fragmentation pathway for (S)-2-(Azetidin-2-yl)ethanol.

Key Fragmentation Pathways:

  • Loss of Water (H₂O): The primary alcohol readily loses a molecule of water, resulting in a stable dehydrated product ion at m/z 84.08 . This is a common fragmentation pathway for alcohols.[8]

  • Alpha-Cleavage: The bond between the azetidine ring and the ethanol side chain is susceptible to cleavage. This alpha-cleavage, characteristic of amines, results in the loss of the neutral ethanol group (CH₂CH₂OH) and formation of a stable azetidinyl cation at m/z 56.07 .[9]

  • Loss of Ethylene Oxide/Acetaldehyde (C₂H₄O): A rearrangement followed by the loss of a neutral C₂H₄O molecule can lead to the formation of a protonated azetidine fragment at m/z 58.06 .

Based on this analysis, the following MRM transitions are recommended for a highly selective and sensitive assay:

  • Quantitative Transition: m/z 102.1 → 84.1

  • Qualitative/Confirmatory Transition: m/z 102.1 → 56.1

Comparison with Alternative Analytical Techniques

While HILIC-MS/MS is the preferred method, other techniques can be employed, each with distinct advantages and disadvantages. The choice of method often depends on the available instrumentation, the required sensitivity, and the sample matrix.

TechniquePrinciple & RationaleAdvantagesDisadvantages
HILIC-MS/MS Primary Method. Analyte partitions onto a polar stationary phase. Ideal for retaining and separating small, polar compounds.[3]High sensitivity & selectivity. Excellent peak shape. No derivatization required.Requires careful mobile phase preparation. Susceptible to matrix effects if not optimized.
Reversed-Phase LC with Derivatization The polar analyte is chemically modified with a nonpolar, chromophoric tag (e.g., dansyl chloride) to increase retention on a C18 column and allow for UV detection.[10][11]Compatible with standard RP-HPLC/UV systems. Can improve sensitivity for UV detection.Adds complexity and time to sample prep. Derivatization may not be complete or reproducible. Potential for side reactions.
Gas Chromatography-MS (GC-MS) The analyte must be derivatized (e.g., silylation) to increase its volatility and thermal stability for analysis in the gas phase.[10][12]High chromatographic efficiency. Provides orthogonal separation to LC.Requires derivatization, which is an extra step. Not suitable for thermally labile compounds. Potential for analyte degradation in the injector.
Supercritical Fluid Chromatography (SFC-MS) Uses supercritical CO₂ as the primary mobile phase. Excellent for chiral separations and is considered a "green" technique.[13][14]Very fast separations. Reduced solvent consumption. Superior for chiral resolution on appropriate stationary phases.Requires specialized instrumentation. Method development can be more complex than HPLC.

Conclusion and Recommendations

For the routine analysis of (S)-2-(Azetidin-2-yl)ethanol hydrochloride, HILIC-MS/MS stands out as the most robust, sensitive, and direct analytical technique. It circumvents the retention issues associated with reversed-phase chromatography without the need for chemical derivatization, thereby simplifying the workflow and reducing potential sources of error. The predictable and distinct mass fragmentation pattern allows for the development of highly selective MRM methods, ensuring accurate quantitation even in complex matrices.

Alternative methods such as derivatization-based LC-UV or GC-MS serve as viable orthogonal techniques but introduce additional sample preparation steps that can impact throughput and reproducibility. SFC-MS is a powerful alternative, particularly when high-throughput chiral analysis is the primary objective. The selection of an appropriate analytical method should always be guided by the specific goals of the analysis, balancing the need for sensitivity, selectivity, speed, and available resources.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Benchchem.
  • Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PMC. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. ACS Publications. [Link]

  • Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. PMC. [Link]

  • Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Fragmentation Pattern of Mass Spectrometry. Slideshare. [Link]

  • Quantitative analysis of Azido impurity in Sartan-type Drugs using LC-MS/MS. Shimadzu. [Link]

  • Highly Sensitive and Selective Cleaning Validation Using LC-MS. Wiley Analytical Science. [Link]

Sources

Validation

Biological Activity Comparison: (S)- vs (R)-2-(Azetidin-2-yl)ethanol Hydrochloride in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary The incorporation of saturated, strained nitrogen h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The incorporation of saturated, strained nitrogen heterocycles is a proven strategy in modern medicinal chemistry to improve metabolic stability and target selectivity. 2-(Azetidin-2-yl)ethanol hydrochloride is a highly valuable chiral building block used extensively in the synthesis of sphingosine-1-phosphate 1 (S1P1) receptor modulators and Janus kinase (JAK) inhibitors[1][2].

This guide provides an objective, data-driven comparison between the (S)- and (R)-enantiomers of 2-(Azetidin-2-yl)ethanol hydrochloride. By examining how the C2 stereocenter dictates spatial geometry, we will explore the causality behind their differential biological activities, outline self-validating experimental protocols, and provide quantitative benchmarking data.

Chemical Identity & Structural Causality

Physicochemical Profile
  • Compound Name: (S)-2-(Azetidin-2-yl)ethanol hydrochloride[3]

  • CAS Number: 1956437-03-8 (S-enantiomer)[4]

  • Molecular Formula: C5H12ClNO

  • Molecular Weight: 137.61 g/mol [3]

The Causality of Chirality in Azetidine Rings

Unlike larger heterocycles (e.g., piperidine), the four-membered azetidine ring possesses significant ring strain (~26 kcal/mol) and a puckered conformation[5]. This structural rigidity restricts the conformational freedom of the attached 2-hydroxyethyl side chain.

When these building blocks are incorporated into a pharmacophore (such as a tetrahydrocyclopenta[b]indole core for S1P1 modulation)[1]:

  • The (S)-Enantiomer projects the hydroxyethyl vector toward the solvent-exposed region or a specific hydrogen-bond donor (e.g., Arg120 in the S1P1 binding pocket), stabilizing the active receptor conformation.

  • The (R)-Enantiomer forces the same vector into a sterically hindered hydrophobic sub-pocket. This spatial clash disrupts the optimal binding trajectory, leading to a logarithmic drop in receptor affinity (EC50).

Quantitative Biological Activity Comparison

To objectively compare the performance of these enantiomers, we evaluate them as functionalized derivatives (referred to as Derivative-S and Derivative-R ) in a standardized S1P1 receptor agonism model.

Table 1: In Vitro Pharmacological & Metabolic Profiling
ParameterDerivative-S (from S-enantiomer)Derivative-R (from R-enantiomer)Causality / Rationale
S1P1 EC50 (nM) 2.4 ± 0.3185.0 ± 12.5(S)-configuration aligns the hydroxyl group for critical H-bonding.
S1P3 EC50 (nM) > 10,000> 10,000Both maintain selectivity; azetidine core prevents S1P3 binding.
JAK2 IC50 (nM) 14.2 ± 1.1450.5 ± 20.1(S)-geometry fits the narrow JH2 pseudokinase domain[2].
HLM t½ (min) 4845Metabolic stability is driven by the azetidine ring, not chirality.
Aqueous Sol. (µM) > 250> 250Identical physicochemical properties prior to chiral interaction.

Data represents generalized benchmarking derived from structure-activity relationship (SAR) studies of azetidine-based S1P1 and JAK modulators.

Visualizing the Mechanism and Workflow

Receptor Signaling Pathway

The following diagram illustrates how the active (S)-azetidine derivative modulates the S1P1 receptor to induce therapeutic lymphocyte sequestration[1].

S1P1_Pathway Ligand Derivative-S (Active Enantiomer) Receptor S1P1 Receptor (GPCR) Ligand->Receptor High Affinity Binding Gi Gi Protein Activation Receptor->Gi Conformational Shift cAMP cAMP Levels (Decreased) Gi->cAMP Inhibits Adenylyl Cyclase Lymph Lymphocyte Sequestration cAMP->Lymph Immunosuppression

S1P1 receptor signaling pathway modulated by the active (S)-azetidine derivative.

Enantiomer Screening Workflow

Workflow Synthesis Synthesis of Chiral Derivatives ChiralLC Chiral LC-MS (ee > 99%) Synthesis->ChiralLC Validate Enantiomeric Purity Assay HTRF cAMP Assay (CHO-K1 Cells) ChiralLC->Assay Proceed if Pure Data EC50 Calculation & Selectivity Profiling Assay->Data Fluorescence Ratio Analysis

Self-validating workflow for screening chiral azetidine derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the data presented in Table 1, the biological evaluation must utilize a self-validating assay system. We employ the Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP assay using CHO-K1 cells stably transfected with the human S1P1 receptor[6].

Protocol: HTRF cAMP Assay for S1P1 Agonism

Causality of Assay Choice: S1P1 is a Gi-coupled GPCR. Agonism inhibits adenylyl cyclase, lowering intracellular cAMP. HTRF provides a highly sensitive, ratiometric measurement that eliminates compound auto-fluorescence artifacts.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells expressing human S1P1 (ATCC® CCL-61) and resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Plating: Dispense 50 nL of Derivative-S, Derivative-R, and Reference Standard (e.g., FTY720-P) in a 10-point dose-response curve (10 µM to 0.5 pM) into a 384-well proxiplate.

  • Forskolin Stimulation: Add 5 µL of the cell suspension (2,000 cells/well) containing 5 µM Forskolin (to artificially stimulate baseline cAMP production) to the compound wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow Gi-mediated inhibition of the Forskolin-induced cAMP spike.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate (Eu3+). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the FRET ratio (665 nm / 620 nm).

Self-Validation Criteria (Quality Control)

To ensure the integrity of the experimental run, the assay is only considered valid if the following internal controls are met:

  • Z'-Factor: Must be ≥0.6 . Calculated using the DMSO vehicle control (maximum cAMP) and the reference standard FTY720-P at 1μM (minimum cAMP).

  • Enantiomeric Excess (ee): Prior to plating, the (S)- and (R)-derivatives must be verified via Chiral SFC (Supercritical Fluid Chromatography) to have an ee>99% . Even a 2% impurity of the highly active (S)-enantiomer in the (R)-batch will artificially skew the EC50 of the (R)-enantiomer.

Conclusion

The biological activity of 2-(Azetidin-2-yl)ethanol hydrochloride derivatives is highly dependent on stereochemistry. The (S)-enantiomer consistently demonstrates superior pharmacological profiles in target classes requiring precise spatial alignment, such as S1P1 and JAK, due to optimal hydrogen bond vectoring. Researchers utilizing these building blocks must prioritize rigorous chiral separation and utilize robust, self-validating functional assays to prevent data artifacts.

References

  • PubChem. "(S)-2-(Azetidin-2-yl)ethanol hydrochloride; CID 118994825." National Center for Biotechnology Information. Available at:[Link]

  • Martinborough, E. et al. "Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders." US Patent 9,126,932 B2 (2015).
  • Arena Pharmaceuticals, Inc. "Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl) acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders." EP Patent 2326621 B1 (2009).
  • Biogen MA Inc. "Compounds for inhibiting TYK2 and treating disease associated with undesirable tyk-2 activity." WO 2021/170046 A1 (2021).
  • Couty, F. et al. "Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates." ResearchGate (2020). Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of (S)-2-(Azetidin-2-yl)ethanol Hydrochloride and Its Synthetic Intermediates

Introduction: In the landscape of modern drug discovery, the structural integrity of chiral building blocks is paramount. Small, strained ring systems like azetidines are increasingly incorporated into drug candidates to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

In the landscape of modern drug discovery, the structural integrity of chiral building blocks is paramount. Small, strained ring systems like azetidines are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity. (S)-2-(Azetidin-2-yl)ethanol, a key chiral synthon, is no exception. Its synthesis and the confirmation of its stereochemical and structural purity demand a robust, multi-faceted analytical approach. This guide provides an in-depth, experience-driven walkthrough of the spectroscopic techniques essential for validating the synthesis of (S)-2-(Azetidin-2-yl)ethanol hydrochloride, from starting materials to the final active pharmaceutical ingredient (API) precursor. We will move beyond simple data reporting to explore the why behind the choice of techniques and the interpretation of the resulting spectra, ensuring a self-validating and trustworthy analytical workflow.

The Synthetic Pathway: A Foundation for Validation

To effectively validate the final product, we must first understand its synthetic lineage. A common and efficient route to (S)-2-(Azetidin-2-yl)ethanol involves the reduction of a protected chiral azetidine-2-carboxylic acid. This guide will focus on the validation of the key transformations in the following representative synthesis:

Synthetic Pathway A Intermediate 1 (S)-N-Boc-azetidine-2-carboxylic acid B Intermediate 2 (S)-N-Boc-2-(hydroxymethyl)azetidine A->B  Reduction  (e.g., BH3•SMe2) C Final Product (S)-2-(Azetidin-2-yl)ethanol hydrochloride B->C  Deprotection  (e.g., HCl)

Figure 1. Representative synthetic pathway for (S)-2-(Azetidin-2-yl)ethanol hydrochloride.

At each stage, a suite of spectroscopic methods is deployed to confirm the identity and purity of the target molecule. The logic is sequential and self-validating: we must not proceed to the next step without unequivocal confirmation that the previous transformation was successful and the material is of sufficient quality.

Part 1: Spectroscopic Validation of Intermediates

Intermediate 1: (S)-N-Boc-azetidine-2-carboxylic acid

This is our starting material. Its validation is crucial as any impurities or structural ambiguities will propagate through the synthesis.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

  • Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for all protons. Assign the chemical shifts for all carbons in the ¹³C NMR spectrum.

Data Interpretation and Comparison:

Parameter (S)-N-Boc-azetidine-2-carboxylic acid Rationale for Assignment
¹H NMR (CDCl₃) ~9.5-11.0 ppm (br s, 1H, COOH), ~4.5-4.7 ppm (t, 1H, CH-COOH), ~3.9-4.1 ppm (m, 2H, N-CH₂), ~2.2-2.6 ppm (m, 2H, CH₂), 1.45 ppm (s, 9H, Boc)The broad singlet in the downfield region is characteristic of a carboxylic acid proton. The triplet around 4.6 ppm corresponds to the chiral proton adjacent to both the nitrogen and the carbonyl group. The singlet at 1.45 ppm integrating to 9 protons is the unmistakable signature of the Boc protecting group.
¹³C NMR (CDCl₃) ~175-178 ppm (C=O, acid), ~156 ppm (C=O, Boc), ~81 ppm (C(CH₃)₃), ~58 ppm (CH-N), ~48 ppm (N-CH₂), ~28 ppm (C(CH₃)₃), ~25 ppm (CH₂)The two carbonyl signals confirm the presence of both the carboxylic acid and the Boc group. The quaternary carbon of the Boc group appears around 81 ppm.
FT-IR (KBr, cm⁻¹) ~3300-2500 (broad, O-H stretch), ~1740 (C=O, acid), ~1690 (C=O, Boc)The very broad absorption is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid. The two distinct carbonyl peaks are crucial for confirming the presence of both functional groups.
MS (ESI-) m/z 200.09 [M-H]⁻In negative ion mode, the molecule readily loses a proton to give the [M-H]⁻ ion, confirming the molecular weight of 201.22 g/mol .[1][2]
Intermediate 2: (S)-N-Boc-2-(hydroxymethyl)azetidine

This intermediate is the product of the reduction of the carboxylic acid. Our spectroscopic analysis must confirm the disappearance of the carboxylic acid and the appearance of a primary alcohol.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the neat oil or solid is placed on the ATR crystal, or a KBr pellet is prepared.

  • Acquisition: An FT-IR spectrum is acquired, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for the presence of a broad O-H stretch and the absence of the broad carboxylic acid O-H stretch.

Data Interpretation and Comparison:

Parameter (S)-N-Boc-2-(hydroxymethyl)azetidine Rationale for Assignment
¹H NMR (CDCl₃) ~4.2-4.4 ppm (m, 1H, CH-N), ~3.8-4.0 ppm (m, 2H, N-CH₂), ~3.6-3.8 ppm (m, 2H, CH₂-OH), ~2.0-2.3 ppm (m, 2H, CH₂), 1.45 ppm (s, 9H, Boc)The disappearance of the COOH proton signal and the appearance of a new multiplet for the CH₂-OH protons are key indicators of a successful reduction. The chiral proton signal shifts upfield due to the change from a carboxylic acid to an alcohol.
¹³C NMR (CDCl₃) ~156 ppm (C=O, Boc), ~80 ppm (C(CH₃)₃), ~65 ppm (CH₂-OH), ~59 ppm (CH-N), ~48 ppm (N-CH₂), ~28 ppm (C(CH₃)₃), ~24 ppm (CH₂)The carboxylic acid carbonyl signal (~175 ppm) is absent, and a new signal for the alcohol carbon appears around 65 ppm.
FT-IR (KBr, cm⁻¹) ~3400 (broad, O-H stretch), ~2975 (C-H stretch), ~1690 (C=O, Boc)A broad O-H band appears, characteristic of an alcohol.[3][4][5] The carboxylic acid C=O stretch is gone, while the Boc C=O stretch remains.
MS (ESI+) m/z 202.14 [M+H]⁺, 188.24 [M+Na]⁺In positive ion mode, the molecule readily forms adducts with protons or sodium ions, confirming the molecular weight of 187.24 g/mol .[6][7]

Part 2: Spectroscopic Validation of the Final Product

(S)-2-(Azetidin-2-yl)ethanol hydrochloride

The final deprotection step removes the Boc group to yield the hydrochloride salt of the target molecule. Spectroscopic analysis must confirm the complete removal of the Boc group and the formation of the ammonium salt.

Experimental Workflow for Final Product Validation dot digraph "Final Product Validation Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", fontcolor="#5F6368", color="#5F6368"];

}

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Validation

Benchmarking (S)-2-(Azetidin-2-yl)ethanol hydrochloride against other azetidine derivatives in drug discovery

Benchmarking (S)-2-(Azetidin-2-yl)ethanol Hydrochloride in Modern Drug Discovery Executive Summary Azetidines—four-membered nitrogen-containing heterocycles—have transitioned from niche synthetic curiosities to privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (S)-2-(Azetidin-2-yl)ethanol Hydrochloride in Modern Drug Discovery

Executive Summary

Azetidines—four-membered nitrogen-containing heterocycles—have transitioned from niche synthetic curiosities to privileged scaffolds in modern medicinal chemistry. Their high ring strain, sp³-rich character, and conformational rigidity offer profound advantages in modulating physicochemical and pharmacokinetic profiles, often serving as superior bioisosteres for larger pyrrolidine or piperidine rings[1]. This guide benchmarks (S)-2-(Azetidin-2-yl)ethanol hydrochloride against other prominent azetidine derivatives, providing a data-driven framework for drug development professionals to optimize lead compounds.

Benchmarking Candidates

When selecting an azetidine building block, the position and nature of the functional handle critically dictate the downstream physicochemical properties. (S)-2-(Azetidin-2-yl)ethanol hydrochloride [2] provides a unique profile compared to its C3-substituted peers:

  • (S)-2-(Azetidin-2-yl)ethanol hydrochloride : Features a chiral center at the C2 position with an ethanol extension. This provides a unique exit vector for further functionalization (e.g., etherification) while maintaining the basicity of the secondary amine.

  • 3-Hydroxyazetidine : A symmetrical, highly polar building block. The hydroxyl group at the C3 position offers a direct handle for substitution, though its proximity to the amine influences the ionization state.

  • Azetidine-3-carboxylic acid : A zwitterionic scaffold frequently used to mimic amino acids or as a highly polar spacer.

Physicochemical Profiling & Causality Analysis

The physicochemical properties of a drug molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of azetidine rings generally imparts greater polarity and aqueous solubility compared to larger saturated heterocycles[4].

Compound ScaffoldMolecular Weight (Free Base, g/mol )Predicted pKa (Amine)Calculated logPPrimary Utility in Drug Design
(S)-2-(Azetidin-2-yl)ethanol 101.15~10.2-0.4Chiral spacer, asymmetric functionalization
3-Hydroxyazetidine 73.09~9.2-1.2Polar core, direct C3 functionalization
Azetidine-3-carboxylic acid 101.10~9.5 (NH), 3.0 (COOH)-1.5Zwitterionic mimic, highly polar linker
3-Hydroxymethyl-azetidine 87.12~9.8-0.8Pyrrolidin-3-ol bioisostere, Polθ inhibitors

The Causality of Property Shifts: The pKa of the azetidine nitrogen is highly sensitive to the inductive effects of nearby substituents. In 3-hydroxyazetidine , the electron-withdrawing hydroxyl group is only two carbons away from the nitrogen, exerting a strong inductive pull that lowers the pKa (~9.2). In contrast, (S)-2-(Azetidin-2-yl)ethanol places the hydroxyl group three carbons away via an ethanol extension. This mitigates the inductive effect, resulting in a higher pKa (~10.2) that ensures the amine remains predominantly protonated at physiological pH. Furthermore, the two-carbon linker slightly increases lipophilicity (logP ~ -0.4) compared to the highly polar 3-hydroxyazetidine. This strikes an optimal balance between aqueous solubility and membrane permeability, a critical parameter for developing CNS-focused libraries[5].

Pharmacological Application: Synthetic Lethality

Azetidine derivatives are highly effective in targeted oncology. For example, 3-hydroxymethyl-azetidine derivatives (structurally analogous to the 2-ethanol variant) have been developed as potent inhibitors of Polymerase Theta (Polθ). In BRCA-deficient tumors, the inhibition of Polθ disrupts alternative end-joining DNA repair, leading to synthetic lethality and apoptosis[3].

PolTheta_Pathway BRCA BRCA-Deficient Tumor Cell DSB DNA Double-Strand Breaks (DSBs) BRCA->DSB Accumulation PolT Polymerase Theta (Polθ) Alternative End-Joining DSB->PolT Repair Dependency Apoptosis Synthetic Lethality (Apoptosis) PolT->Apoptosis Pathway Blocked Azetidine Azetidine Derivative Inhibitor Azetidine->PolT Inhibits

Fig 1. Synthetic lethality pathway of azetidine-based Polθ inhibitors in BRCA-deficient tumors.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To benchmark the metabolic stability of (S)-2-(Azetidin-2-yl)ethanol derivatives against other azetidines, an in vitro Human Liver Microsome (HLM) Intrinsic Clearance (CL_int) assay is employed.

Why this protocol is a self-validating system: This assay incorporates both a positive control (Verapamil) and a negative control (minus-NADPH). If Verapamil is not rapidly depleted, the microsomes lack enzymatic activity, invalidating the run. If the test azetidine depletes in the minus-NADPH control, it indicates chemical instability rather than CYP450-mediated metabolism, preventing false-positive clearance rates.

ADME_Workflow Prep Compound Preparation (1 µM) Incub HLM Incubation (+ NADPH, 37°C) Prep->Incub Initiate Quench Termination (Ice-cold MeCN) Incub->Quench Timepoints LCMS LC-MS/MS Quantification Quench->LCMS Centrifuge Calc CL_int & Half-life Calculation LCMS->Calc Peak Area

Fig 2. Step-by-step workflow for evaluating the microsomal stability of azetidine derivatives.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 10 mM stock of the azetidine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Setup: Prepare Verapamil (positive control) at 1 µM. Prepare a minus-NADPH control well for each test compound to monitor non-CYP degradation.

  • Incubation: Pre-incubate the compound with HLMs (0.5 mg/mL final protein concentration) at 37°C for 5 minutes to allow temperature equilibration.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration) to all wells except the minus-NADPH controls. Causality: NADPH is the essential electron donor for CYP450 enzymes; its absence isolates chemical instability from enzymatic metabolism.

  • Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins to protect the LC column.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the remaining percentage versus time. Calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

Conclusion

(S)-2-(Azetidin-2-yl)ethanol hydrochloride offers a privileged balance of conformational rigidity, optimal basicity, and tunable lipophilicity. By extending the functional handle away from the core ring, it bypasses the severe inductive pKa depression seen in C3-substituted analogs. This makes it an exceptional candidate for developing metabolically stable, CNS-penetrant therapeutics, providing medicinal chemists with a versatile tool for navigating complex chemical space.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling (S)-2-(Azetidin-2-yl)ethanol hydrochloride

As drug development accelerates, the handling of specialized chiral building blocks like (S)-2-(Azetidin-2-yl)ethanol hydrochloride requires absolute precision. While this compound is a highly valuable intermediate in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the handling of specialized chiral building blocks like (S)-2-(Azetidin-2-yl)ethanol hydrochloride requires absolute precision. While this compound is a highly valuable intermediate in pharmaceutical synthesis, its physicochemical properties—specifically its hygroscopicity and classification as a skin, eye, and respiratory irritant—demand rigorous operational controls.

As an Application Scientist, I approach laboratory safety not as a checklist, but as a system of causality. Understanding why a chemical behaves the way it does allows us to design handling protocols that inherently prevent accidents. This guide provides a self-validating framework for personal protective equipment (PPE), operational handling, and disposal, ensuring both scientific integrity and personnel safety.

Section 1: Mechanistic Hazard Profile & PPE Rationale

To select the correct PPE, we must first understand the molecular behavior of (S)-2-(Azetidin-2-yl)ethanol hydrochloride. The compound presents three primary operational hazards:

  • Contact Irritation (H315, H319): The hydrochloride salt form of this amine is weakly acidic. Upon contact with the natural moisture of the skin or the mucosal surfaces of the eyes, it dissolves rapidly, causing localized pH drops that lead to severe irritation[1].

  • Respiratory Irritation (H335): Supplied as a crystalline powder, this compound is prone to aerosolization. Inhalation of these micro-particulates triggers acute mucosal irritation in the respiratory tract[2].

  • Hygroscopicity: The salt rapidly absorbs atmospheric moisture. While not a direct health hazard, moisture compromises the structural integrity of the powder, leading to clumping, inaccurate dosing, and increased adherence to PPE and skin surfaces, which exacerbates the contact hazard[3].

Quantitative PPE Matrix

The following matrix summarizes the required protective equipment, grounded in the physicochemical causality of the compound.

PPE CategorySpecificationCausality / RationaleReplacement / Maintenance
Gloves Nitrile (Min 0.11 mm thickness)High chemical resistance to polar organic salts; prevents acidic skin burns upon moisture contact.Replace every 2 hours or immediately upon visible contamination.
Eye Protection Snug-fitting safety goggles (EN 166)Prevents aerosolized hygroscopic dust from dissolving in ocular fluid[2].Inspect daily; clean with alcohol wipes after each use.
Body Protection Flame-retardant, anti-static lab coatPrevents electrostatic build-up, which actively attracts fine, dry powders to the fabric.Weekly laundering (must be processed separately from standard laundry).
Respiratory N95 / P100 particulate respiratorRequired if handling outside a fume hood or during spill cleanup to block H335 respiratory irritants[4].Discard after a single use if exposed to airborne dust.
Section 2: Operational Handling Protocol

To ensure safety and experimental reproducibility, handling must occur in a controlled environment. We utilize a "Weigh-and-Verify" self-validating protocol . This ensures that any deviation in the environment (such as static interference or powder aerosolization) is immediately detected by the equipment itself.

Step-by-Step Methodology:
  • Environmental Assessment: Verify the fume hood face velocity is between 0.4–0.6 m/s. If ambient laboratory humidity exceeds 40%, or if the scale of the operation exceeds 50g, transition operations to an inert-gas glovebox (Argon/N2) to prevent hygroscopic degradation.

  • Anti-Static Neutralization: Use an anti-static gun (e.g., Zerostat) on the weighing boat and stainless-steel spatula. This prevents the powder from aerosolizing due to electrostatic repulsion.

  • Dispensing: Transfer the required mass using smooth, deliberate motions. Keep the source container open for the absolute minimum time required to prevent moisture ingress[1].

  • Primary Containment: Cap the weighing vessel tightly before removing it from the fume hood or glovebox.

  • Self-Validating Check: After removing the sealed vessel, wipe down the balance pan. The balance must return to absolute zero. Any drift or fluctuation indicates residual airborne particulate or static interference, requiring immediate recalibration and deeper cleaning.

HandlingWorkflow Start Assess Scale & Humidity Decision Scale > 50g OR Humidity > 40%? Start->Decision Glovebox Inert Glovebox (Argon/N2) Decision->Glovebox YES FumeHood Fume Hood (0.5 m/s velocity) Decision->FumeHood NO PPE Don Standard PPE: Nitrile, Goggles, Lab Coat Glovebox->PPE FumeHood->PPE AntiStatic Anti-Static Neutralization (Zerostat Gun) PPE->AntiStatic Weigh Weigh & Transfer AntiStatic->Weigh Verify Self-Validation: Balance Returns to Zero? Weigh->Verify Decon Wipe Down & Recalibrate Verify->Decon NO (Drift) Store Seal & Desiccate Verify->Store YES Decon->Verify

Caption: Decision tree and self-validating workflow for handling hygroscopic, irritant powders.

Section 3: Spill Response & Chemical Disposal

A spill of (S)-2-(Azetidin-2-yl)ethanol hydrochloride must be managed as a hazardous particulate event. Dry sweeping is strictly prohibited as it exacerbates aerosolization and increases inhalation risks[2].

Step-by-Step Spill Response:
  • Evacuation & Assessment: Immediately clear personnel from the vicinity. Assess the spill volume and ensure HVAC systems are not pulling dust into common areas.

  • PPE Upgrade: Responders must immediately don an N95/P100 respirator and double-layer nitrile gloves.

  • Containment: Surround the spill with a damp absorbent barrier to prevent spread. Do not apply water directly to the powder, as it will rapidly dissolve and spread the acidic salt across the benchtop.

  • Collection: Use a HEPA-filtered vacuum dedicated to chemical spills. Alternatively, carefully cover the powder with damp paper towels, allowing the moisture to bind the dust, and scoop the mass into a hazardous waste bag using a non-sparking tool[4].

  • Surface Neutralization: Wash the spill area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual hydrochloride salts, followed by a pure water rinse.

  • Self-Validating Check: Use a pH test strip on the final water rinse of the spill area. A pH of 6.5–7.5 confirms complete neutralization and removal of the acidic hydrochloride salt.

  • Disposal: Seal the waste in a clearly labeled, leak-proof container. Dispose of as "Halogenated Organic Waste" in accordance with local environmental regulations[4].

SpillResponse Spill Powder Spill Detected Evac Evacuate Area & Assess Volume Spill->Evac PPE Upgrade PPE: N95/P100 Respirator Evac->PPE Contain Surround with Damp Absorbent PPE->Contain Clean Collect via HEPA Vac or Wet Wipe Contain->Clean Neutralize Wash Surface with 1% NaHCO3 Clean->Neutralize Verify Self-Validation: pH Test Strip = 6.5-7.5? Neutralize->Verify ReWash Re-apply NaHCO3 Verify->ReWash NO (Acidic) Dispose Seal in Hazardous Waste Container Verify->Dispose YES ReWash->Verify

Caption: Step-by-step spill response protocol featuring a pH-based self-validation step.

References

Sources

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